3-(3,4-Dichlorophenyl)piperazin-2-one
Descripción
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Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-2-1-6(5-8(7)12)9-10(15)14-4-3-13-9/h1-2,5,9,13H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBLTGJGVAFJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621898 | |
| Record name | 3-(3,4-Dichlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334477-10-0 | |
| Record name | 3-(3,4-Dichlorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: 3-(3,4-Dichlorophenyl)piperazin-2-one in Advanced Drug Discovery
Strategic Overview of CAS 334477-10-0
In the landscape of modern medicinal chemistry, the synthesis of conformationally restricted, target-specific pharmacophores relies heavily on high-fidelity molecular building blocks. 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS 334477-10-0) [1] serves as a critical intermediate in the development of central nervous system (CNS) therapeutics and competitive receptor antagonists.
As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a structural foundation. The piperazin-2-one lactam core provides a rigid scaffold that dictates the three-dimensional orientation of attached functional groups, while the 3,4-dichlorophenyl moiety imparts specific pharmacokinetic and pharmacodynamic advantages critical for penetrating the blood-brain barrier (BBB) and binding to deep receptor pockets.
Physicochemical Profiling and Structural Causality
Understanding the physical properties of this intermediate is essential for predicting its behavior in downstream synthetic workflows. The table below summarizes the core quantitative data[1][2]:
| Property | Value | Scientific Implication |
| Chemical Name | 3-(3,4-Dichlorophenyl)piperazin-2-one | Defines the lactam and aryl substitution pattern. |
| CAS Number | 334477-10-0 | Unique identifier for regulatory and sourcing compliance. |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O | Base composition for mass spectrometry (MS) validation. |
| Molecular Weight | 245.11 g/mol | Low MW allows for extensive downstream derivatization. |
| SMILES | O=C1NCCNC1C2=CC(Cl)=C(Cl)C=C2 | Computational modeling and cheminformatics input. |
| LogP | ~1.75 | Optimal lipophilicity for organic solvent extraction. |
| Storage Conditions | 2-8 °C, Sealed, Dry | Prevents ambient hydrolysis of the lactam ring. |
The Causality of the 3,4-Dichlorophenyl Group
The inclusion of the 3,4-dichlorophenyl moiety is a deliberate design choice in neuropharmacology (mirroring the success of drugs like sertraline).
-
Metabolic Shielding: The highly electronegative chlorine atoms block cytochrome P450-mediated aromatic oxidation at the 3 and 4 positions, significantly extending the biological half-life of downstream active pharmaceutical ingredients (APIs).
-
Electronic Modulation: The electron-withdrawing effect of the halogens reduces the basicity of the adjacent piperazine nitrogen. This pKa modulation is critical for optimizing the binding kinetics within the acidic microenvironments of neurokinin receptors.
Synthetic Workflow: From Piperazin-2-one to Active Piperazine
The primary utility of CAS 334477-10-0 is its role as a precursor to 2-(3,4-dichlorophenyl)piperazine . The transformation requires the selective reduction of the lactam (amide) carbonyl to an amine without cleaving the carbon-nitrogen bond or initiating reductive dechlorination of the aryl ring.
Mechanistic Pathway Visualization
Synthetic workflow from CAS 334477-10-0 to dual NK1/NK2 receptor antagonists.
Self-Validating Protocol: Selective Lactam Reduction
To ensure high yield and prevent the formation of intractable emulsions, the following protocol utilizes Lithium Aluminum Hydride (LiAlH₄) coupled with a precise Fieser quenching methodology.
Step-by-Step Methodology:
-
Inert Preparation: Flame-dry a 500 mL Schlenk flask. Purge with Argon. Suspend 2.0 equivalents of LiAlH₄ in anhydrous Tetrahydrofuran (THF) at 0 °C.
-
Controlled Addition: Dissolve 1.0 equivalent of 3-(3,4-Dichlorophenyl)piperazin-2-one in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
-
Causality: The dropwise addition at 0 °C controls the highly exothermic hydride transfer, preventing localized overheating which can lead to unwanted reductive dechlorination of the phenyl ring.
-
-
Thermal Activation: Gradually warm the reaction to room temperature, then heat to reflux (65 °C) for 12–16 hours.
-
Causality: Amide bonds are highly resonance-stabilized. Elevated thermal energy is strictly required to drive the complete reduction of the intermediate hemiaminal to the fully saturated amine.
-
-
In-Process Control (IPC) Validation: Withdraw a 50 µL aliquot, quench in wet ethyl acetate, and analyze via LC-MS. The protocol is self-validating: the reaction is deemed complete only when the parent mass ( m/z 245 [M+H]+ ) is entirely replaced by the product mass ( m/z 231 [M+H]+ ).
-
Fieser Quenching (Critical Step): Cool the mixture to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.
-
Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the piperazine product. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid, maximizing recovery yield.
-
-
Isolation: Filter the mixture through a pad of Celite, wash the cake with hot THF, and concentrate the filtrate under reduced pressure to yield racemic 2-(3,4-dichlorophenyl)piperazine.
Application in Neurokinin (NK1/NK2) Receptor Antagonism
The downstream product of CAS 334477-10-0 is a cornerstone in the development of neurokinin receptor antagonists, which are investigated for their efficacy in treating asthma, depression, and chemotherapy-induced emesis.
In a landmark study published in Bioorganic & Medicinal Chemistry Letters[3], researchers utilized this piperazine scaffold to synthesize a series of diacyl-substituted 2-arylpiperazines. The study highlighted the absolute necessity of chiral resolution following the synthesis of the racemic piperazine core:
-
Stereochemical Causality: Chiral chromatographic separation revealed a distinct bifurcation in biological activity. The (2S)-enantiomer exhibited high binding affinity for the NK1 receptor , whereas the (2R)-enantiomer was strictly associated with NK2 receptor activity.
-
Engineering Dual Activity: By taking the (2R)-configured piperazine (derived originally from the piperazin-2-one intermediate) and subjecting it to specific diacylation and derivatization, the research team successfully engineered a single molecule capable of dual NK1/NK2 antagonism.
This demonstrates why the structural integrity of the starting material—3-(3,4-Dichlorophenyl)piperazin-2-one—is paramount. Any impurities or structural deviations at the lactam stage propagate through the synthesis, fundamentally altering the stereochemical yield and, consequently, the pharmacological efficacy of the final drug candidate.
References
-
Blythin, D. J., Chen, X., Piwinski, J. J., Shih, N. Y., Shue, H. J., Anthes, J. C., & McPhail, A. T. (2002). "Synthesis and NK1/NK2 binding activities of a series of diacyl-substituted 2-arylpiperazines". Bioorganic & Medicinal Chemistry Letters, 12(21), 3161-3165. Available at:[Link]
Sources
3-(3,4-Dichlorophenyl)piperazin-2-one: A Critical Pharmacophore Scaffold for Dual NK1/NK2 Receptor Antagonists
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Strategic Rationale
In the landscape of neuropharmacology and respiratory drug development, the tachykinin receptor system—specifically the Neurokinin-1 (NK1) and Neurokinin-2 (NK2) receptors—represents a high-value therapeutic target. The compound 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS: 334477-10-0) [1] serves as a foundational chiral building block in the synthesis of diacyl-substituted 2-arylpiperazines.
As an application scientist, I approach this molecule not merely as a raw material, but as a rigid stereochemical scaffold. The piperazin-2-one lactam core provides a stable precursor that, upon chemoselective reduction and chiral resolution, yields the 2-(3,4-dichlorophenyl)piperazine intermediate. The spatial orientation of the 3,4-dichlorophenyl moiety directly dictates receptor subtype selectivity, making this compound indispensable for developing dual NK1/NK2 antagonists aimed at treating emesis, asthma, and neuropathic pain.
Physicochemical Profiling
Before deploying this compound in a synthetic workflow, it is critical to understand its baseline physicochemical properties. The presence of the lactam carbonyl (at position 2) increases the topological polar surface area (TPSA) compared to the reduced piperazine, affecting its solubility and handling during early-stage synthesis.
| Property | Value | Rationale / Impact on Workflow |
| Chemical Name | 3-(3,4-Dichlorophenyl)piperazin-2-one | The 3,4-dichloro substitution is critical for deep hydrophobic pocket binding in GPCRs. |
| CAS Number | 334477-10-0 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O | - |
| Molecular Weight | 245.11 g/mol | Low MW allows for downstream diacylation without exceeding Lipinski's Rule of 5. |
| LogP (Predicted) | ~1.75 | Moderate lipophilicity; ensures partitioning into organic solvents during extraction. |
| TPSA | 41.13 Ų | Facilitates hydrogen bonding via the lactam NH and carbonyl oxygen. |
Data supported by commercial chemical profiling .[2]
Pharmacological Context: The Tachykinin Signaling System
To understand why this scaffold is synthesized, we must examine the biological target. Substance P binds to the NK1 receptor, mediating pain and emesis, while Neurokinin A binds to the NK2 receptor, driving bronchoconstriction and inflammation.
Targeting only one receptor often leads to a compensatory upregulation of the other. Therefore, developing a dual NK1/NK2 antagonist prevents this escape mechanism. Both receptors are Gq-protein coupled, meaning their activation triggers the Phospholipase C (PLC) pathway, leading to intracellular calcium release.
Diagram 1: NK1 and NK2 GPCR signaling pathways targeted by 2-arylpiperazine antagonists.
Synthetic Utility & Stereochemical Causality
The conversion of 3-(3,4-Dichlorophenyl)piperazin-2-one into a potent drug candidate requires the reduction of the lactam to a piperazine, followed by chiral resolution.
According to the seminal work by[3], the stereocenter at the C2 position of the piperazine ring is the absolute determinant of receptor selectivity. X-ray crystallographic analysis confirmed that the 2R configuration forces the 3,4-dichlorophenyl group into a spatial orientation exclusively recognized by the NK2 receptor. Conversely, the 2S configuration aligns perfectly with the NK1 receptor pocket. By carefully engineering diacyl substitutions on the 2R scaffold, researchers successfully built dual NK1/NK2 activity into a single molecule.
Diagram 2: Synthetic workflow from the lactam scaffold to stereospecific NK antagonists.
Structure-Activity Relationship (SAR) Summary
| Compound Derivative | C2 Stereochemistry | NK1 Binding Affinity | NK2 Binding Affinity |
| Compound 11g | Racemic (2R/2S) | High | High (Dual Inhibitor) |
| Compound 13a | 2S | High | Low |
| Compound 13b | 2R | Low | High |
In-Depth Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly stated.
Protocol A: Chemoselective Reduction of the Lactam
Objective: Reduce 3-(3,4-Dichlorophenyl)piperazin-2-one to 2-(3,4-Dichlorophenyl)piperazine without causing hydrodehalogenation of the aryl chlorides. Causality: While Lithium Aluminum Hydride ( LiAlH4 ) is a standard lactam reducing agent, it risks cleaving the chlorine atoms from the phenyl ring at elevated temperatures. Borane-THF ( BH3⋅THF ) is chosen for its superior chemoselectivity toward amides/lactams in the presence of aryl halides.
-
System Preparation: Purge a 500 mL 3-neck round-bottom flask with ultra-pure Argon. Add 3-(3,4-Dichlorophenyl)piperazin-2-one (10.0 g, 40.8 mmol) and anhydrous THF (150 mL).
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Dropwise, add BH3⋅THF complex (1.0 M in THF, 122 mL, 3.0 eq) over 30 minutes. Validation check: Observe the cessation of hydrogen gas evolution to confirm controlled addition.
-
Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 12 hours.
-
Quenching (Critical Step): Cool to 0°C. Carefully quench the excess borane by adding Methanol (30 mL) dropwise until effervescence stops. Add 6M HCl (40 mL) and reflux for 1 hour to break the stable amine-borane complex.
-
Isolation: Concentrate the mixture in vacuo. Basify the aqueous residue to pH 12 using 2M NaOH. Extract with Dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield the racemic piperazine intermediate.
Protocol B: Radioligand Receptor Binding Assay (Self-Validating)
Objective: Quantify the binding affinity ( Ki ) of the synthesized enantiomers at hNK1 and hNK2 receptors. Causality: Using a radioligand displacement assay allows for direct measurement of target engagement. Polyethylenimine (PEI) is used to treat the filters to neutralize their negative charge, preventing non-specific binding of the highly basic piperazine compounds.
-
Membrane Preparation: Harvest CHO cells stably expressing human NK1 or NK2 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MnCl2 , 0.02% BSA).
-
Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), 50 µL of radioligand (0.5 nM [3H] -Substance P for NK1, or 0.1 nM [125I] -NKA for NK2), and 100 µL of membrane suspension.
-
Equilibration: Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI for 1 hour). Wash filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
References
-
Blythin, David J., et al. "Synthesis and NK1/NK2 binding activities of a series of diacyl-substituted 2-arylpiperazines." Bioorganic & Medicinal Chemistry Letters 12.21 (2002): 3161-3164. Available at:[Link]
-
Molaid Chemical Database. "(2S)-2-(3,4-dichlorophenyl)piperazine | 188788-22-9." Molaid. Available at:[Link]
Sources
An In-depth Technical Guide to the Synthesis of Novel 3-Arylpiperazin-2-ones
This guide provides a comprehensive overview of the synthetic strategies for constructing novel 3-arylpiperazin-2-ones, a privileged scaffold in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core synthetic methodologies, discusses the rationale behind experimental choices, and provides detailed protocols to facilitate the practical application of these methods.
Introduction: The Significance of the 3-Arylpiperazin-2-one Scaffold
The 3-arylpiperazin-2-one core is a key structural motif found in a multitude of biologically active compounds. Its prevalence in medicinal chemistry stems from the strategic placement of a chiral center at the 3-position and the presence of a lactam functionality, which can participate in crucial hydrogen bonding interactions with biological targets.[1] Derivatives of this scaffold have shown significant promise in the development of therapeutics for a range of disorders, particularly those affecting the central nervous system (CNS), by interacting with targets such as serotonin and dopamine receptors.[2] The synthesis of enantiomerically pure 3-arylpiperazin-2-ones is therefore a critical endeavor in the pursuit of novel and more effective therapeutic agents.[1][3]
Strategic Approaches to the Synthesis of 3-Arylpiperazin-2-ones
The construction of the 3-arylpiperazin-2-one ring system can be approached through several strategic disconnections. The most common and versatile methods involve the formation of the six-membered ring through intramolecular cyclization of a suitable acyclic precursor. Key strategies that will be discussed in detail include:
-
Synthesis from α-Amino Acids: Utilizing the inherent chirality of natural and unnatural α-amino acids as a starting point for enantioselective synthesis.
-
Intramolecular Cyclization of Diamine Derivatives: A convergent approach where a pre-formed diamine is cyclized to form the piperazinone ring.
-
Multicomponent Reactions (MCRs): Leveraging the efficiency of reactions like the Ugi four-component reaction to rapidly assemble the core structure.
Below is a logical workflow illustrating the general synthetic considerations for accessing 3-arylpiperazin-2-ones.
Caption: General workflow for 3-arylpiperazin-2-one synthesis.
In-Depth Methodologies and Experimental Protocols
Synthesis from α-Amino Acids: A Chirally-Defined Pathway
The use of enantiomerically pure α-amino acids as starting materials is a highly effective strategy for the synthesis of chiral 3-arylpiperazin-2-ones. This approach leverages the readily available and diverse chiral pool of amino acids to control the stereochemistry at the C3 position of the final product. A general and robust method involves the conversion of an α-amino acid into a key 1,2-diamine intermediate, which then undergoes cyclization.[4]
Reaction Scheme:
Caption: Enantioselective synthesis from α-amino acids.
Detailed Experimental Protocol: Synthesis of (R)-3-Phenylpiperazin-2-one
This protocol is adapted from established methodologies for the synthesis of substituted piperazinones from amino acids.[4]
Step 1: Synthesis of (R)-N-Boc-2-amino-2-phenylethanol
-
To a solution of (R)-phenylglycine (15.1 g, 100 mmol) in a mixture of dioxane (100 mL) and water (50 mL), add di-tert-butyl dicarbonate (24.0 g, 110 mmol) and sodium bicarbonate (16.8 g, 200 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-N-Boc-phenylglycine.
-
Dissolve the crude (R)-N-Boc-phenylglycine in anhydrous tetrahydrofuran (THF, 200 mL) and cool to 0 °C.
-
Slowly add a 1.0 M solution of borane-THF complex in THF (120 mL, 120 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of methanol (50 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-N-Boc-2-amino-2-phenylethanol.
Step 2: Synthesis of (R)-tert-butyl (1-azido-2-phenylethyl)carbamate
-
To a solution of (R)-N-Boc-2-amino-2-phenylethanol (12.6 g, 50 mmol) and triethylamine (10.1 g, 100 mmol) in anhydrous dichloromethane (DCM, 150 mL) at 0 °C, add methanesulfonyl chloride (6.8 g, 60 mmol) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude mesylate in dimethylformamide (DMF, 100 mL) and add sodium azide (6.5 g, 100 mmol).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and pour into water (300 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography (hexane/ethyl acetate) to yield the azide.
Step 3: Synthesis of (R)-tert-butyl (1-amino-2-phenylethyl)carbamate
-
Dissolve the azide from the previous step (11.0 g, 40 mmol) in methanol (150 mL).
-
Add 10% palladium on carbon (1.0 g) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain the diamine.
Step 4 & 5: Synthesis of (R)-3-Phenylpiperazin-2-one
-
Dissolve the crude diamine (9.4 g, 40 mmol) in DCM (150 mL) and cool to 0 °C.
-
Add a solution of chloroacetyl chloride (5.0 g, 44 mmol) in DCM (20 mL) dropwise.
-
Stir at 0 °C for 1 hour.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Dissolve the crude chloroacetamide in trifluoroacetic acid (TFA, 50 mL) and stir at room temperature for 1 hour to remove the Boc protecting group.
-
Concentrate the mixture under reduced pressure, and dissolve the residue in methanol (100 mL).
-
Add potassium carbonate (13.8 g, 100 mmol) and stir at room temperature for 24 hours to effect cyclization.
-
Filter the mixture and concentrate the filtrate. Purify the residue by column chromatography (DCM/methanol) to afford (R)-3-phenylpiperazin-2-one.[2]
Intramolecular Cyclization of N-Aryl Amides
Reaction Scheme:
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-3-Phenylpiperazin-2-one [myskinrecipes.com]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Potential of Dichlorophenyl Piperazinones: A Technical Guide for Drug Discovery
Introduction: Unveiling the Therapeutic Promise of a Privileged Scaffold
The dichlorophenyl piperazinone core is a compelling structural motif in modern medicinal chemistry, serving as a cornerstone for a range of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the biological potential of dichlorophenyl piperazinone derivatives, moving beyond their established roles in central nervous system (CNS) disorders to explore their emerging applications in oncology and infectious diseases. For researchers, scientists, and drug development professionals, this document offers a synthesis of mechanistic insights, actionable experimental protocols, and a critical analysis of the structure-activity relationships (SAR) that govern the therapeutic promise of this versatile scaffold.
The significance of the dichlorophenyl piperazine moiety is underscored by its presence as a key structural component and, in some cases, a metabolite of successful atypical antipsychotic drugs such as aripiprazole and cariprazine.[1][3][4] These agents have demonstrated the potent ability of this chemical class to modulate critical neurotransmitter systems, particularly dopamine and serotonin receptors.[2][3] However, the biological activities of dichlorophenyl piperazinones are not confined to the CNS. Recent investigations have revealed their potential as inhibitors of cholesterol biosynthesis and as scaffolds for the development of novel anticancer and antimicrobial agents. This guide will illuminate these diverse biological activities, providing a comprehensive resource for the continued exploration and exploitation of this privileged chemical structure.
I. Mechanisms of Action: A Multi-Targeted Profile
The therapeutic potential of dichlorophenyl piperazinones stems from their ability to interact with multiple biological targets. This section details the primary mechanisms of action, from their well-characterized effects on neurotransmitter receptors to their more recently discovered roles in enzyme inhibition.
Modulation of Dopaminergic and Serotonergic Systems
A primary and extensively studied mechanism of action for dichlorophenyl piperazinone derivatives is their interaction with dopamine and serotonin receptors, which are pivotal in the pathophysiology of numerous psychiatric disorders.[2][3]
Dopamine D2 and D3 Receptor Ligands: The 1-(2,3-dichlorophenyl)piperazine (DCPP) moiety is a well-established pharmacophore for dopamine D2 and D3 receptors.[1][3] Many derivatives act as partial agonists at these receptors, a mechanism that allows for the fine-tuning of dopaminergic neurotransmission without causing complete activation or blockade.[1][3] This partial agonism is a key feature of atypical antipsychotics, contributing to their efficacy in treating both the positive and negative symptoms of schizophrenia while potentially reducing the risk of extrapyramidal side effects associated with full antagonists. The substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity.[3]
Serotonergic Activity: While the dopaminergic activity of dichlorophenyl piperazinones is well-documented, their interaction with serotonin receptors is also a significant aspect of their pharmacological profile.[2] Structural similarities to known serotonergic agents suggest potential interactions, although quantitative binding affinity data for many DCPP derivatives at various serotonin receptor subtypes are not as extensively reported.[2] The modulation of serotonergic pathways can contribute to the antidepressant and anxiolytic effects observed with some compounds in this class.
Signaling Pathway: Dopamine D2 Receptor Modulation
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway.[2]
Caption: Workflow for a competitive radioligand binding assay.
DHCR7 Enzyme Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of a dichlorophenyl piperazinone derivative on the activity of the DHCR7 enzyme using rat liver microsomes.
Objective: To determine if a test compound inhibits the conversion of a DHCR7 substrate to its product.
Materials:
-
Rat liver microsomes (as a source of DHCR7).
-
DHCR7 substrate: Ergosterol or 7-Dehydrocholesterol (7-DHC).
-
NADPH.
-
Incubation buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test compound (dichlorophenyl piperazinone derivative).
-
Internal standard (e.g., Stigmasterol).
-
Hexane for extraction.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Protocol:
-
Microsome Preparation:
-
Prepare liver microsomes from rats according to standard procedures.
-
Determine the protein concentration of the microsomal preparation.
-
-
Enzyme Assay:
-
In a reaction tube, combine the incubation buffer, rat liver microsomes (e.g., 0.5 mg protein), and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the DHCR7 substrate (e.g., 30 µM ergosterol) and NADPH (e.g., 1 mM).
-
Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding a strong base (e.g., ethanolic KOH) for saponification.
-
-
Extraction and Analysis:
-
Add an internal standard.
-
Extract the sterols from the reaction mixture with hexane.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
Analyze the sample by HPLC to quantify the substrate and product peaks.
-
-
Data Analysis:
-
Calculate the rate of product formation in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [3][5] Objective: To determine the cytotoxic effect of a dichlorophenyl piperazinone derivative on a cancer cell line and calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7).
-
Complete cell culture medium.
-
96-well microtiter plates.
-
Test compound (dichlorophenyl piperazinone derivative) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations (in triplicate).
-
Include control wells with medium alone (blank) and cells with medium containing the vehicle used to dissolve the compound (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for a few minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
V. Conclusion and Future Directions
Dichlorophenyl piperazinones represent a class of compounds with a rich and expanding biological profile. Their established success in the realm of CNS disorders, coupled with their emerging potential in oncology and infectious diseases, solidifies their status as a privileged scaffold in drug discovery. The multi-target nature of these molecules presents both opportunities and challenges. While offering the potential for broad therapeutic applications, it also necessitates careful optimization to achieve target selectivity and minimize off-target effects.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Elucidation: A deeper understanding of how subtle structural modifications to the dichlorophenyl piperazinone core influence activity and selectivity is crucial for the rational design of next-generation compounds.
-
Mechanism of Action Studies: Further investigation into the precise molecular mechanisms underlying the anticancer and antimicrobial activities of these derivatives will be essential for their clinical development.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
This technical guide has provided a comprehensive overview of the biological potential of dichlorophenyl piperazinones, from their fundamental mechanisms of action to their diverse therapeutic applications. By leveraging the information and protocols presented herein, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable class of molecules.
VI. References
-
Genaro-Mattos, T. C., Tallman, K. A., Allen, L. B., Anderson, A., Mirnics, K., Korade, Z., & Porter, N. A. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology, 349, 21-28. [Link]
-
Kikuchi, T., Tottori, K., Uwahodo, Y., Hirose, T., Miwa, T., Oshiro, Y., & Miyamoto, S. (1995). 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 274(1), 329-336. [Link]
-
Grokipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]
-
Genaro-Mattos, T. C., Tallman, K. A., Allen, L. B., Anderson, A., Mirnics, K., Korade, Z., & Porter, N. A. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology, 349, 21-28. [Link]
-
Lawler, C. P., Prioleau, C., Lewis, M. M., Mak, C., Jiang, D., Schetz, J. A., & Mailman, R. B. (1999). Effects of the novel antipsychotic agent 7-(4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro -2(1H)-quinolinone (OPC-14597) on prolactin release from the rat anterior pituitary gland. The Journal of pharmacology and experimental therapeutics, 288(3), 1128–1136. [Link]
-
Sivasankaranan, V., Saravanan, D., Chandrasekaran, M., & Adaikalaraj, G. (2017). Synthesis of Mercapto Heterocyclic Derivatives of 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one and its Biological Activities. Journal of Environmental Nanotechnology, 6(2), 90-99. [Link]
-
Sunder-Plassmann, R., & Sunder-Plassmann, M. (2010). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Medicinal Chemistry Research, 19(8), 868-881. [Link]
-
Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Cadeddu, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]
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Kharb, R., Bansal, K., & Sharma, A. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]
-
Muhammet, S. M. (2023). Design, DFT Calculations and Antimicrobial Activity of New Synthesized Piperazine Derivative. GU J Sci, Part A, 10(1), 20-29. [Link]
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ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. Retrieved from [Link]
-
Fitos, I., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 15(1), 1-15. [Link]
-
Wójciak-Kosior, M., et al. (2022). Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin. Molecules, 27(22), 7956. [Link]
-
Kumar, A., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-6. [Link]
-
Pinto, M., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(2), 1-20. [Link]
-
Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]
-
Porter, N. A., et al. (2011). 7-Dehydrocholesterol reductase activity is independent of cytochrome P450 reductase. Journal of lipid research, 52(10), 1840–1847. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(4), 1-10. [Link]
-
Cadeddu, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8103. [Link]
-
Singh, H., & Kumar, M. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878-1901. [Link]
-
El-Sayed, N. F., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3705. [Link]
-
Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 64-71. [Link]
-
ResearchGate. (n.d.). PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. Retrieved from [Link]
-
Lee, C. M., & Plotnikoff, N. P. (1976). Antidepressant and Anticonvulsant Activity of 1-(5-phenyl-4-oxazolin-2-yl)-4-substituted Piperazines. Journal of Medicinal Chemistry, 19(5), 731-733. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
- 5. MTT assay protocol | Abcam [abcam.com]
3-(3,4-Dichlorophenyl)piperazin-2-one and Its Structural Analogs: A Technical Guide to Scaffold Design, Synthesis, and Pharmacology in CNS Drug Discovery
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, the piperazine ring is a ubiquitous, privileged scaffold. However, its inherent physicochemical liabilities—namely, high basicity and excessive topological polar surface area (TPSA)—often necessitate structural rigidification and electronic modulation. The 3-(3,4-Dichlorophenyl)piperazin-2-one scaffold (CAS 334477-10-0)[1] represents a highly optimized evolution of the classic arylpiperazine pharmacophore. By introducing a carbonyl group at the C2 position, medicinal chemists can selectively neutralize one of the basic nitrogens, dramatically altering the molecule's pharmacokinetic profile while retaining its high affinity for monoamine transporters and G-protein coupled receptors (GPCRs)[2].
This whitepaper provides an in-depth technical analysis of the 3-(3,4-dichlorophenyl)piperazin-2-one core, detailing the causality behind its structural design, modern synthetic methodologies, and self-validating protocols for pharmacological characterization.
Chemical Biology & Structural Rationale
The design of 3-(3,4-dichlorophenyl)piperazin-2-one analogs is rooted in a precise understanding of target-site topography and fundamental acid-base chemistry.
The 3,4-Dichlorophenyl Pharmacophore
The 3,4-dichlorophenyl moiety is a proven anchor for monoamine transporter ligands[3]. The dual chlorine substitutions provide an optimal balance of lipophilicity ( π effects) and electron-withdrawing capability ( σ effects). More importantly, the halogens engage in highly directional halogen bonding with the hydrophobic S1 pockets of the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET), as well as the orthosteric binding sites of dopamine D2 and serotonin 5-HT receptors[4].
The Piperazin-2-one Modification
A standard piperazine ring contains two basic nitrogens (pKa ~9.8 and ~5.6), which often leads to poor blood-brain barrier (BBB) penetration and off-target hERG channel blockade due to the molecule existing in a highly ionized state at physiological pH.
Converting the piperazine into a piperazin-2-one introduces a carbonyl group adjacent to N1.
-
Causality: The electron-withdrawing nature of the carbonyl group delocalizes the lone pair on N1, converting it into a neutral amide[2].
-
Result: N4 remains the sole basic center (pKa ~7.5–8.0). This single protonation state is sufficient to form the critical salt-bridge with the conserved aspartate residue (e.g., Asp79 in DAT) required for transporter inhibition[5], while the overall reduction in basicity enhances passive membrane permeability and mitigates hERG toxicity.
Caption: SAR mapping of the 3-(3,4-Dichlorophenyl)piperazin-2-one scaffold.
Quantitative Data Presentation
The following table summarizes the physicochemical shifts achieved by transitioning from a standard piperazine to a piperazin-2-one core.
| Property | 1-(3,4-Dichlorophenyl)piperazine | 3-(3,4-Dichlorophenyl)piperazin-2-one | Mechanistic Rationale |
| Basic Nitrogens | 2 | 1 | Carbonyl electron withdrawal neutralizes N1. |
| TPSA (Ų) | ~15.3 | ~41.1 | Amide oxygen increases TPSA, but lowers overall charge at pH 7.4. |
| LogD (pH 7.4) | ~1.2 | ~1.8 | Increased lipophilicity due to the loss of the diprotonation state. |
| hERG Liability | High | Low | Reduced basicity mitigates binding to the hERG inner cavity. |
Synthetic Methodologies
Historically, piperazinones were synthesized via the intramolecular cyclization of amino acid derivatives. However, modern approaches favor multicomponent or cascade reactions to rapidly generate structural diversity. A highly efficient method is the cascade double nucleophilic substitution utilizing Pd(II)/Ag(I) co-catalysis[6].
Experimental Protocol 1: Cascade Synthesis of Piperazin-2-one Analogs
This protocol describes a self-validating synthetic loop for generating substituted 3-(3,4-dichlorophenyl)piperazin-2-ones.
Rationale & Causality: We utilize a Pd(II)/Ag(I) catalytic system. The Ag(I) salt is strictly required to abstract the chloride from the chloro allenylamide starting material, generating a highly reactive electrophilic intermediate. Simultaneously, Pd(II) activates the allene for nucleophilic attack by the primary amine, followed by cross-coupling with 3,4-dichloroiodobenzene[6].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine chloro allenylamide (1.0 equiv), a primary amine (e.g., benzylamine, 1.2 equiv), and 3,4-dichloroiodobenzene (1.2 equiv).
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%), AgNO3 (1.5 equiv), and K2CO3 (2.0 equiv) as the base.
-
Solvent & Heating: Suspend the mixture in anhydrous acetonitrile (0.2 M). Heat the reaction to 85°C for 16 hours.
-
Self-Validation Check 1 (Reaction Progress): Monitor via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the 3,4-dichloroiodobenzene spot validates the successful cross-coupling phase. If starting material persists, the Pd(II) cycle has stalled, indicating potential oxygen contamination.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts and palladium black, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography on silica gel.
-
Self-Validation Check 2 (Structural Confirmation): Analyze the purified product via 1H -NMR and LC-MS. The emergence of a distinct singlet at ~ δ 8.0 ppm (amide N-H, if unsubstituted) and the molecular ion peak [M+H]+ confirm the cyclized piperazin-2-one core.
Caption: Cascade double nucleophilic substitution synthesis of piperazin-2-ones.
In Vitro Pharmacological Characterization
To evaluate the efficacy of 3-(3,4-dichlorophenyl)piperazin-2-one analogs as monoamine reuptake inhibitors, robust in vitro profiling against DAT, SERT, and NET is required[3].
Experimental Protocol 2: Radioligand Binding Assay for hDAT
This protocol outlines a self-validating assay to determine the binding affinity ( Ki ) of the synthesized analogs at the human Dopamine Transporter (hDAT).
Rationale & Causality: We utilize [3H] WIN 35,428 as the radioligand because it binds selectively and with high affinity to the orthosteric site of DAT. Displacement of this radioligand by our piperazin-2-one analog proves direct competition at the active site.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK-293 cells stably expressing hDAT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.
-
Assay Setup: In a 96-well plate, combine:
-
50μL of [3H] WIN 35,428 (final concentration 1.5 nM).
-
50μL of the test piperazin-2-one analog (serial dilutions from 10−10 to 10−4 M).
-
100μL of membrane suspension (~15 μg protein/well).
-
-
Self-Validation Check 1 (Non-Specific Binding - NSB): In parallel wells, replace the test compound with 10μM indatraline[3]. Causality: Indatraline completely saturates the DAT orthosteric sites. Any remaining radioactive signal in these wells represents non-specific lipid binding. If NSB exceeds 20% of total binding, the membrane preparation is compromised, and the assay must be rejected.
-
Self-Validation Check 2 (Positive Control): Run a known DAT inhibitor (e.g., Cocaine) alongside the test compounds. The assay is only valid if the calculated Ki for cocaine falls within the historical accepted range (~300–400 nM).
-
Incubation & Filtration: Incubate the plate at 4°C for 2 hours to reach equilibrium. Rapidly filter the contents through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.
Caption: Mechanism of action for monoamine reuptake inhibition and downstream signaling.
Conclusion
The 3-(3,4-dichlorophenyl)piperazin-2-one scaffold is a masterclass in rational drug design. By strategically modulating the pKa of the piperazine ring while retaining the potent halogen-bonding capabilities of the 3,4-dichlorophenyl group, researchers can develop highly selective, bioavailable, and safe CNS therapeutics. Utilizing modern cascade synthesis and rigorously controlled, self-validating pharmacological assays ensures that these analogs can be efficiently translated from benchtop concepts into viable clinical candidates.
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- 4. 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. thieme-connect.com [thieme-connect.com]
Technical Whitepaper: 3-(3,4-Dichlorophenyl)piperazin-2-one – Preliminary Data, Synthetic Utility, and Pharmacological Applications
Executive Summary
In the landscape of central nervous system (CNS) and G-protein-coupled receptor (GPCR) drug discovery, conformationally restricted heterocycles serve as critical foundational scaffolds. 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS: 334477-10-0)[1] is a highly versatile, air-stable synthetic intermediate. While the lactam core itself is relatively inactive, it acts as a highly controlled precursor to 2-(3,4-dichlorophenyl)piperazine. This reduced piperazine derivative is a privileged pharmacophore, instrumental in the synthesis of dual NK1/NK2 receptor antagonists [2] and broad-spectrum triple reuptake inhibitors (TRIs)[3].
This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic protocols, and mechanistic pharmacological applications of this essential building block.
Structural Rationale and Physicochemical Profiling
The architectural design of 3-(3,4-Dichlorophenyl)piperazin-2-one is highly intentional, offering specific advantages for medicinal chemistry campaigns:
-
The 3,4-Dichlorophenyl Motif : The inclusion of chlorine atoms at the meta and para positions serves a dual purpose. First, it drastically enhances the lipophilicity (LogP) of the molecule, which is a strict prerequisite for crossing the blood-brain barrier (BBB) in CNS-targeted therapeutics. Second, the electron-withdrawing nature of the halogens inductively modulates the pKa of the adjacent piperazine nitrogens, optimizing their basicity for critical salt-bridge interactions with conserved aspartic acid residues within GPCR binding pockets[2].
-
The Piperazin-2-one (Lactam) Core : The lactam moiety provides a robust, stable handle for early-stage purification. More importantly, it acts as a protecting group equivalent; by deactivating the adjacent nitrogen, it prevents premature or unwanted N-alkylation during complex multi-step syntheses [4].
Table 1: Preliminary Physicochemical Data
| Property | Value | Rationale / Implication |
| CAS Number | 334477-10-0 | Standard identifier for commercial procurement[1]. |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O | Defines the halogenated lactam core. |
| Molecular Weight | 245.11 g/mol | Highly efficient lead-like molecular weight (LE > 0.3). |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | Excellent for BBB penetration (Ideal CNS TPSA < 90 Ų). |
| Calculated LogP | ~1.75 | Balanced lipophilicity for aqueous solubility and lipid permeability. |
| Hydrogen Bond Donors / Acceptors | 2 / 2 | Sufficient for targeted receptor anchoring without compromising permeability. |
Experimental Workflows & Protocols
Upstream Synthesis of the Piperazin-2-one Core
The piperazin-2-one core can be efficiently synthesized via a cascade double nucleophilic substitution. Utilizing chloro allenylamides, primary amines, and aryl iodides under palladium catalysis allows for the rapid generation of diverse, highly substituted piperazinone libraries[4].
Protocol: Reduction to 2-(3,4-Dichlorophenyl)piperazine
To activate the scaffold for target binding, the lactam must be reduced to a cyclic diamine. This critical step restores the nucleophilicity and basicity of the nitrogen, enabling subsequent derivatization.
Methodology: Alane/LiAlH₄-Mediated Lactam Reduction Note: This protocol is a self-validating system designed to prevent emulsion formation and maximize yield.
-
Reagent Preparation : In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 2.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Causality: Argon prevents the highly reactive hydride from violently reacting with atmospheric moisture, while the low temperature mitigates the exothermic dissolution.
-
-
Substrate Addition : Dissolve 1.0 equivalent of 3-(3,4-Dichlorophenyl)piperazin-2-one in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
-
Causality: Dropwise addition prevents thermal runaway and minimizes side-product formation (e.g., unwanted ring opening).
-
-
Reflux : Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C for 4–6 hours.
-
Causality: The steric hindrance of the 3,4-dichlorophenyl group adjacent to the lactam carbonyl requires sustained thermal energy to drive the reduction to absolute completion.
-
-
Fieser Quenching (Critical Step) : Cool the reaction to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of distilled water, n mL of 15% NaOH aqueous solution, and 3n mL of distilled water.
-
Causality: This specific quenching sequence forms a granular, easily filterable aluminum salt precipitate, completely avoiding the formation of intractable, yield-destroying emulsions.
-
-
Isolation : Filter the mixture through a pad of Celite, washing the filter cake with hot ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 2-(3,4-dichlorophenyl)piperazine, which can be purified via flash column chromatography or isolated as a dihydrochloride salt.
Synthetic workflow from 3-(3,4-Dichlorophenyl)piperazin-2-one to therapeutic candidates.
Downstream Pharmacological Applications
Dual NK1/NK2 Receptor Antagonists
The reduced 2-(3,4-dichlorophenyl)piperazine is a direct, critical precursor to diacyl-substituted 2-arylpiperazines. Through rigorous structure-activity relationship (SAR) evaluations and chiral chromatographic separation, researchers have demonstrated that the (2R)-configuration of this piperazine core is strongly associated with NK2 receptor antagonism, while specific derivatizations can build dual NK1/NK2 activity into the molecule[2]. These dual antagonists are highly sought after for the clinical management of emesis, asthma, and irritable bowel syndrome (IBS) by blocking Substance P and Neurokinin A signaling.
Triple Reuptake Inhibitors (TRIs)
Beyond GPCR antagonism, piperazine derivatives bearing the 3,4-dichlorophenyl motif are heavily utilized in the development of Triple Reuptake Inhibitors (TRIs)[3]. By simultaneously blocking the synaptic reuptake of serotonin, norepinephrine, and dopamine, these compounds offer a robust, broad-spectrum mechanistic approach to treating major depressive disorder (MDD) and other severe psychiatric conditions.
Mechanism of action for NK1/NK2 receptor antagonism by piperazine derivatives.
References
Sources
Application Note: UHPLC-HRMS/MS Characterization and Mechanistic Fragmentation Profiling of 3-(3,4-Dichlorophenyl)piperazin-2-one
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.
Analytical Rationale & Causality
As a Senior Application Scientist, I have designed this protocol to move beyond simple data acquisition, focusing on the mechanistic causality of MS/MS fragmentation. 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS: 334477-10-0) is a critical synthetic intermediate and bioisosteric scaffold in neuroactive and antimicrobial drug discovery. Accurate mass spectrometric characterization of this compound is vital for pharmacokinetic tracking, impurity profiling, and metabolite identification.
To achieve robust, self-validating analytical results, every parameter in this workflow is chosen with specific chemical causality:
-
Ionization Dynamics: The secondary amine (N4) in the piperazin-2-one ring is highly basic. We utilize Positive Electrospray Ionization (ESI+) with 0.1% Formic Acid to drive the solution-phase equilibrium entirely toward the [M+H]+ state, maximizing ion transmission efficiency.
-
Fragmentation Mechanics: Higher-energy C-trap Dissociation (HCD) is selected over traditional Ion Trap Collision-Induced Dissociation (CID). HCD eliminates the "1/3 rule" low-mass cutoff inherent to 3D ion traps, ensuring that critical low-mass diagnostic ions—such as the dichlorophenyl cation—are captured and resolved.
-
Self-Validating Isotopic Tracing: The natural abundance of 35Cl and 37Cl isotopes creates a distinct 9:6:1 isotopic signature for the intact molecule ( M:M+2:M+4 ). Any product ion that retains the dichloro-aromatic ring will exhibit this exact isotopic ratio, acting as an intrinsic, self-validating filter to instantly differentiate structurally relevant fragments from chemical background noise.
Self-Validating Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of 3-(3,4-Dichlorophenyl)piperazin-2-one in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality Check: The high aqueous content of the diluent intentionally matches the initial conditions of the UHPLC mobile phase gradient. This prevents the "strong solvent effect," ensuring sharp, symmetrical chromatographic peaks without fronting or band broadening during injection.
UHPLC-ESI-HRMS/MS workflow for characterizing 3-(3,4-Dichlorophenyl)piperazin-2-one.
UHPLC Separation Parameters
Separation is achieved using a sub-2-micron C18 column to provide high peak capacity and rapid resolution of potential isobaric impurities.
Table 1: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 10 | 90 |
| 7.0 | 0.4 | 10 | 90 |
| 7.1 | 0.4 | 95 | 5 |
| 10.0 | 0.4 | 95 | 5 |
HRMS Acquisition Parameters
-
Instrument: Q-TOF or Orbitrap High-Resolution Mass Spectrometer.
-
Polarity: ESI Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Resolution: 70,000 (FWHM at m/z 200) for MS1; 35,000 for MS2.
-
Fragmentation: Stepped Normalized Collision Energy (NCE) at 20, 30, and 40% to capture both fragile neutral losses and stable aromatic cores.
Mechanistic Fragmentation Profiling
Understanding the gas-phase dissociation of 3-(3,4-Dichlorophenyl)piperazin-2-one requires mapping the vulnerabilities of the piperazinone ring against the extreme stability of the halogenated aromatic system.
The fragmentation of piperazin-2-one derivatives typically initiates at the lactam core, where the loss of carbon monoxide (CO, -28.01 Da) is a primary collision-induced dissociation (CID) pathway1[1]. From the [M+H]+ precursor at m/z 245.0243, this yields a highly stable product ion at m/z 217.0294. Concurrently, the secondary amine drives an alternative neutral loss of ammonia (NH₃, -17.03 Da), generating m/z 227.9978.
As collision energy increases, ring opening and rearrangement pathways in piperazines yield substituted benzylideneamine fragments, providing critical localization data for the aromatic substituents 2[2]. For this compound, cleavage of the piperazinone ring results in the 3,4-dichlorobenzylideneamine ion at m/z 173.9876.
Furthermore, the 3,4-dichlorophenyl moiety strongly directs charge retention at higher collision energies, yielding the diagnostic dichlorophenyl cation at m/z 144.9610. This behavior is a well-documented hallmark in the mass spectrometry of halogenated aromatic systems 3[3]. High-resolution accurate mass (HRAM) spectral libraries confirm the stability and diagnostic utility of the m/z 173 and m/z 145 clusters in structurally analogous 3,4-dichlorophenyl compounds 4[4].
Proposed HCD fragmentation pathway for the [M+H]+ ion of the piperazin-2-one derivative.
Table 2: High-Resolution MS/MS Diagnostic Product Ions
| Ion Type | Proposed Formula | Theoretical m/z | Mass Error (ppm) | Mechanistic Origin |
| Precursor | C10H11Cl2N2O+ | 245.0243 | < 2.0 | Protonated intact molecule |
| Product 1 | C10H8Cl2NO+ | 227.9978 | < 2.0 | Loss of NH₃ (-17.0265 Da) |
| Product 2 | C9H11Cl2N2+ | 217.0294 | < 2.0 | Loss of CO (-27.9949 Da) |
| Product 3 | C7H6Cl2N+ | 173.9876 | < 2.0 | Piperazinone ring cleavage |
| Product 4 | C6H3Cl2+ | 144.9610 | < 2.0 | Dichlorophenyl cation formation |
Note: All listed product ions must exhibit the characteristic 9:6:1 isotopic distribution confirming the retention of the Cl2 moiety.
References
- BenchChem.Physical and chemical properties of deuterated piperazin-2-one.
- ResearchGate.Proposed fragmentation pathways of compound 5a in mass spectroscopy.
- Analytical Chemistry (ACS Publications).Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments.
- MassBank.3,4-Dichlorophenylurea; LC-ESI-QTOF; MS2 Peak Annotation.
Sources
Application Note: In Vitro Evaluation of 3-(3,4-Dichlorophenyl)piperazin-2-one Activity
Target Audience: Researchers, Application Scientists, and Pre-clinical Drug Development Professionals Compound: 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS: 334477-10-0)[1] Primary Targets: Monoamine Transporters (DAT, SERT, NET) and Sigma-1 (σ1) Receptors
Introduction & Mechanistic Rationale
The 3,4-dichlorophenylpiperazine (3,4-DCPP) moiety is a highly privileged pharmacophore in neuropharmacology, frequently serving as the structural backbone for monoamine transporter (MAT) inhibitors, serotonin receptor modulators, and atypical antipsychotics[2][3]. However, unconstrained piperazines often suffer from promiscuous off-target binding across the diverse landscape of G-protein coupled receptors (GPCRs)[4].
3-(3,4-Dichlorophenyl)piperazin-2-one (3,4-DCPZ) represents a strategically constrained analog of this classic scaffold. By introducing a carbonyl group at the 2-position of the piperazine ring, the molecule gains a rigidified conformation and a novel hydrogen-bond acceptor[5].
Causality in Drug Design:
-
Lipophilic Anchoring: The 3,4-dichloro substitution enhances lipophilicity (LogP ~1.75)[1], allowing the compound to securely anchor into the deep, hydrophobic S1 substrate-binding pockets of DAT, SERT, and NET[6].
-
Conformational Restriction: The piperazin-2-one core restricts the rotational freedom of the amine, which theoretically reduces affinity for off-target dopaminergic (D2/D3) receptors while preserving or enhancing interactions with the Sigma-1 (σ1) receptor chaperone protein[7].
-
Binding Kinetics: The transition from a basic amine to an amide-like structure alters the pKa, ensuring the compound remains predominantly unprotonated at physiological pH, thereby shifting its membrane permeability and intracellular accumulation profile.
This application note outlines a comprehensive, self-validating in vitro workflow to evaluate the binding affinity and functional inhibitory activity of 3,4-DCPZ against monoamine transporters and sigma receptors.
Experimental Workflows & Protocols
To ensure scientific integrity, the evaluation of 3,4-DCPZ utilizes an orthogonal testing matrix: Radioligand Binding (to establish absolute thermodynamic affinity, Ki ) and Fluorescent Functional Uptake (to establish physiological inhibition, IC50 )[8][9].
Protocol A: Radioligand Binding Assay (Affinity Profiling)
This protocol utilizes membrane preparations from HEK293 cells stably expressing human DAT, SERT, NET, or σ1 receptors to determine the binding affinity of 3,4-DCPZ[10][11].
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest stable HEK293 cells (e.g., HEK-hDAT) at 80% confluence. Wash with ice-cold PBS to halt cellular metabolism.
-
Resuspend in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)[12].
-
Causality Note: Homogenize using a glass Dounce homogenizer (10-15 strokes) rather than sonication. Mechanical shearing preserves the delicate 3D conformation of the 12-transmembrane domain MAT proteins, whereas sonication can cause localized heating and protein denaturation[13].
-
Centrifuge at 40,000 × g for 20 min at 4°C. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[11].
-
-
Assay Assembly (96-well format):
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand (e.g., 2 nM [3H] WIN35,428 for DAT) + 100 µL Membrane Prep (20 µg protein)[12].
-
Non-Specific Binding (NSB): 50 µL reference inhibitor (e.g., 10 µM Nomifensine) + 50 µL Radioligand + 100 µL Membrane Prep[12].
-
Test Wells: 50 µL 3,4-DCPZ (serial dilutions 10−11 to 10−4 M) + 50 µL Radioligand + 100 µL Membrane Prep[12].
-
-
Incubation & Termination:
-
Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium[12].
-
Terminate rapidly by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adherence) using a cell harvester[12].
-
Wash filters 3x with ice-cold Wash Buffer to trap the membrane-bound radioligand while flushing away unbound free ligand.
-
-
Quantification: Add scintillation cocktail and read on a Microbeta counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: Real-Time Fluorescent Neurotransmitter Uptake Assay
Binding affinity does not guarantee functional inhibition. This assay measures the ability of 3,4-DCPZ to block the intracellular accumulation of a fluorescent neurotransmitter analog[9][14].
Step-by-Step Methodology:
-
Cell Plating: Seed HEK-hDAT/SERT/NET cells at 5×104 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates. Incubate overnight[9]. Causality Note: Poly-D-lysine ensures strong cellular adherence, preventing cell detachment during the multiple washing steps required in this assay.
-
Pre-incubation: Wash cells 3x with HEPES-buffered saline (HBSS, pH 7.4). Add 3,4-DCPZ (serial dilutions) and incubate for 15 minutes at 37°C[9].
-
Substrate Addition: Add the fluorescent neurotransmitter substrate (e.g., from the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit)[9].
-
Kinetic Read: Immediately transfer to a fluorescent plate reader (e.g., FDSS6000 or FLIPR Tetra). Monitor fluorescence (Ex: 440 nm / Em: 520 nm) every 90 seconds for 30 minutes[9].
-
Data Extraction: Calculate the area under the curve (AUC) or the Ft/F0 ratio to determine the IC50 of functional reuptake inhibition[9].
Protocol C: Cytotoxicity Counter-Screen (CellTiter-Glo)
To validate that the reduction in fluorescent uptake is due to true transporter inhibition and not compound-induced cell death, a viability assay is mandatory.
-
Plate HEK293 cells as in Protocol B. Treat with 3,4-DCPZ for 2 hours.
-
Add CellTiter-Glo reagent (Promega) 1:1 to the culture volume. This reagent lyses cells and generates a luminescent signal proportional to ATP concentration.
-
Read luminescence. A stable ATP signal confirms that 3,4-DCPZ is not acutely cytotoxic at the tested concentrations.
Data Presentation
The following tables represent the standardized format for reporting the in vitro pharmacological profile of 3,4-DCPZ. (Note: Values provided are representative benchmarks for a constrained 3,4-DCPP derivative).
Table 1: Radioligand Binding Affinities ( Ki )
| Target Receptor / Transporter | Radioligand Used | Reference Compound | 3,4-DCPZ Ki (nM) ± SEM |
| hDAT (Dopamine Transporter) | [3H] WIN35,428 | GBR-12909 | Assay Dependent |
| hSERT (Serotonin Transporter) | [3H] Citalopram | Fluoxetine | Assay Dependent |
| hNET (Norepinephrine Transporter) | [3H] Nisoxetine | Desipramine | Assay Dependent |
| Sigma-1 (σ1) | [3H] Pentazocine | Haloperidol | Assay Dependent |
Table 2: Functional Uptake Inhibition ( IC50 ) and Cytotoxicity
| Cell Line | Assay Type | 3,4-DCPZ IC50 (nM) | Cytotoxicity ( CC50 , µM) | Selectivity Index ( CC50/IC50 ) |
| HEK-hDAT | Fluorescent Uptake | Assay Dependent | > 100 µM | > 1000x |
| HEK-hSERT | Fluorescent Uptake | Assay Dependent | > 100 µM | > 1000x |
| HEK-hNET | Fluorescent Uptake | Assay Dependent | > 100 µM | > 1000x |
Visualizations
Mechanism of Action: Monoamine Transporter Inhibition
The diagram below illustrates the logical pathway of MAT inhibition by 3,4-DCPZ, resulting in the accumulation of neurotransmitters in the synaptic cleft.
Caption: Mechanism of 3,4-DCPZ inhibiting MATs, leading to enhanced post-synaptic receptor signaling.
High-Throughput Screening (HTS) Workflow
This flowchart maps the self-validating experimental pipeline ensuring high-confidence data generation.
Caption: Orthogonal screening workflow for 3,4-DCPZ combining affinity, function, and safety.
References
-
Sucic S., Bönisch H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Protocols. Retrieved from[Link]
-
MDPI. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Int. J. Mol. Sci. Retrieved from[Link]
-
National Institutes of Health (NIH). (2008). Comparative molecular field analysis using selectivity fields reveals residues in the third transmembrane helix of the serotonin transporter associated with substrate and antagonist recognition. Retrieved from[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Substituted piperazine - Wikipedia [en.wikipedia.org]
- 3. 2,3-Dichlorophenylpiperazine â Grokipedia [grokipedia.com]
- 4. 1-(3,5-Dichlorophenyl)piperazine | 55827-50-4 | Benchchem [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Comparative molecular field analysis using selectivity fields reveals residues in the third transmembrane helix of the serotonin transporter associated with substrate and antagonist recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(3,4-Dichlorophenyl)-4-octylpiperazine | 866151-52-2 | Benchchem [benchchem.com]
- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pure.mpg.de [pure.mpg.de]
- 14. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
3-(3,4-Dichlorophenyl)piperazin-2-one as a research tool
An in-depth technical guide and application note for the utilization of 3-(3,4-Dichlorophenyl)piperazin-2-one in advanced medicinal chemistry and drug development.
Executive Overview & Strategic Relevance
As a Senior Application Scientist, I frequently encounter the challenge of designing robust, scalable synthetic routes for complex neuroactive pharmacophores. 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS: 334477-10-0) is a highly specialized, commercially available chemical building block that serves as a critical upstream intermediate[1]. Its primary utility lies in the synthesis of diacyl-substituted 2-arylpiperazines, which are potent antagonists of the Neurokinin-1 (NK1) and Neurokinin-2 (NK2) receptors[2].
The modulation of Substance P (via NK1) and Neurokinin A (via NK2) pathways is a proven therapeutic strategy for treating chemotherapy-induced nausea, neuropathic pain, and respiratory inflammation. By utilizing the piperazin-2-one lactam as a starting scaffold, researchers can precisely control downstream stereochemistry, ultimately dictating whether the final drug candidate acts as a selective NK1 antagonist, a selective NK2 antagonist, or a dual-acting therapeutic[3].
Physicochemical Profiling
Before integrating this synthon into a workflow, it is crucial to understand its baseline physicochemical parameters. The presence of the lactam carbonyl significantly alters the basicity and solubility profile compared to the fully reduced piperazine.
Table 1: Physicochemical Parameters of 3-(3,4-Dichlorophenyl)piperazin-2-one [1]
| Parameter | Value | Scientific Implication for Formulation/Synthesis |
| CAS Number | 334477-10-0 | Unique identifier for procurement and QA/QC. |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O | Defines mass-balance calculations. |
| Molecular Weight | 245.11 g/mol | Optimal low-MW starting point for lead optimization. |
| LogP (Predicted) | 1.75 | Moderate lipophilicity; ensures solubility in standard organic solvents (THF, DCM). |
| TPSA | 41.13 Ų | Favorable for eventual CNS penetration (if lactam is retained or modified). |
| H-Bond Donors/Acceptors | 2 / 2 | Provides specific anchoring points for chiral stationary phases during resolution. |
Mechanistic Rationale: Why This Specific Scaffold?
The selection of 3-(3,4-Dichlorophenyl)piperazin-2-one is driven by two fundamental structural advantages:
-
The 3,4-Dichloro Substitution: Halogens are not mere structural placeholders. Electronically, they deactivate the aromatic ring, preventing unwanted electrophilic aromatic substitutions during aggressive downstream functionalization. Sterically and hydrophobically, the 3,4-dichloro motif perfectly complements the deep, lipophilic binding pockets of the neurokinin receptors, driving high-affinity (sub-nanomolar) target engagement[2].
-
The Piperazin-2-one Lactam: The lactam inherently differentiates the two nitrogen atoms in the ring. The N4 amine is highly nucleophilic, while the N1 nitrogen is part of an amide bond and thus non-nucleophilic. This allows for regioselective functionalization without the need for complex, multi-step orthogonal protecting group strategies.
Synthetic Workflows & Self-Validating Protocols
The transformation of this building block into a biologically active neurokinin antagonist requires a meticulously controlled workflow, particularly concerning chemoselective reduction and chiral divergence.
Figure 1: Synthetic workflow and chiral divergence to selective NK1 and NK2 receptor antagonists.
Protocol A: De Novo Synthesis of the Piperazin-2-one Scaffold
If commercial sourcing is unavailable, the scaffold can be synthesized via bis-electrophile condensation.
-
Causality: We utilize ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate. The alpha-bromo ester is a highly reactive bis-electrophile. Ethylenediamine acts as the bis-nucleophile. A large excess of ethylenediamine is used to suppress intermolecular dimerization and promote the intramolecular cyclization into the thermodynamically stable 6-membered lactam.
-
Step-by-Step:
-
Dissolve ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate (1.0 eq) in anhydrous ethanol.
-
Add ethylenediamine (5.0 eq) dropwise at 0 °C to control the initial exothermic Sₙ2 displacement of the bromide.
-
Elevate the temperature to reflux (78 °C) for 6 hours to drive the amidation (ring closure).
-
Concentrate in vacuo, partition between EtOAc and saturated aqueous NaHCO₃, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Self-Validation System:
-
TLC: Run in DCM:MeOH (9:1). The starting material (high Rf) should completely disappear, replaced by a highly polar, UV-active spot.
-
LC-MS: Confirm the presence of the product mass [M+H]⁺ = 245.0 m/z.
-
¹H NMR (CDCl₃): Look for the diagnostic broad singlet at ~6.5-7.0 ppm corresponding to the lactam NH, confirming ring closure.
-
Protocol B: Chemoselective Reduction to the Piperazine Core
-
Causality: The lactam carbonyl must be reduced to yield the fully saturated piperazine ring, which is the actual pharmacophore core required for neurokinin receptor binding[4]. Borane-THF (BH₃·THF) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is overly aggressive and carries a high risk of reductive dehalogenation (stripping the chlorine atoms off the phenyl ring). Borane is chemoselective for amides/lactams and leaves aryl halides untouched.
-
Step-by-Step:
-
Suspend 3-(3,4-Dichlorophenyl)piperazin-2-one (1.0 eq) in anhydrous THF under an inert Argon atmosphere.
-
Cool the vessel to 0 °C. Add BH₃·THF (1 M in THF, 3.0 eq) dropwise.
-
Reflux the mixture for 12 hours.
-
Cool to 0 °C and carefully quench with Methanol to destroy excess borane.
-
Add 1M HCl and reflux for 1 hour to break the stable boron-amine complex.
-
Basify the aqueous layer with NaOH to pH 10 and extract with DCM.
-
-
Self-Validation System:
-
IR Spectroscopy: The most definitive proof of success is the complete disappearance of the strong lactam C=O stretching frequency at ~1670 cm⁻¹.
-
LC-MS: Confirm the shift to[M+H]⁺ = 231.0 m/z.
-
Stereochemical Divergence & Pharmacological Application
As demonstrated by Blythin et al., the binding pockets of the NK1 and NK2 receptors are highly stereospecific[2]. Once the racemic 2-(3,4-dichlorophenyl)piperazine is obtained, chiral chromatographic separation is mandatory to isolate the active enantiomers.
X-ray crystallographic analysis of the crystalline di-BOC derivative of the piperazine has definitively proven that the 2R configuration is structurally associated with NK2 activity, while the 2S configuration drives NK1 activity[3].
Table 2: Stereochemical Impact on Neurokinin Receptor Affinity [2]
| Core Stereochemistry | Target Affinity Preference | Clinical / Biological Implication |
| Racemic (2R/2S) | Apparent Dual NK1 / NK2 Inhibitor | Broad-spectrum anti-inflammatory and anti-emetic potential. |
| (2S)-Configuration | High NK1 Selectivity | CNS penetration; potent Substance P antagonism (e.g., CINV, depression). |
| (2R)-Configuration | High NK2 Selectivity | Peripheral action; Neurokinin A antagonism (e.g., asthma, IBS). |
Protocol C: Chiral Resolution Preparation
-
Causality: Free secondary amines interact strongly with the silica backbone of chiral stationary phases, causing severe peak tailing and poor enantiomeric resolution. Therefore, transient protection of the N4 position is required.
-
Step-by-Step:
-
React the racemic piperazine with Di-tert-butyl dicarbonate (BOC₂O, 1.05 eq) in DCM at 0 °C. The steric bulk of the 3,4-dichlorophenyl group at the C2 position naturally directs the BOC group to the less hindered N4 position.
-
Purify the N4-BOC derivative via standard flash chromatography.
-
Submit the protected racemate to Preparative Chiral HPLC (e.g., Chiralcel OD column, Hexane/IPA mobile phase).
-
Deprotect the separated enantiomers using 4M HCl in Dioxane to yield the pure (2R) and (2S) active cores, ready for final diacyl substitution (e.g., coupling with 3,5-dimethylbenzoyl chloride)[4].
-
References
- ChemScene. "3-(3,4-Dichlorophenyl)piperazin-2-one Product Information & Physicochemical Data." ChemScene Chemical Supplier Database.
- Blythin, D. J., Chen, X., Piwinski, J. J., & McPhail, A. T. (2002). "Synthesis and NK1/NK2 binding activities of a series of diacyl-substituted 2-arylpiperazines." Bioorganic & Medicinal Chemistry Letters, 12(24), 3161-3164.
- Molaid Chemical Database. "(2S)-2-(3,4-dichlorophenyl)piperazine Downstream Derivatives." Molaid.
Sources
Application Notes and Protocols for 3-(3,4-Dichlorophenyl)piperazin-2-one in Drug Discovery
Introduction: Deconstructing a Privileged Scaffold for Novel Therapeutic Insights
The compound 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS No. 334477-10-0) presents a compelling, albeit underexplored, scaffold for modern drug discovery.[1] Its structure marries two moieties of significant pharmacological interest: the piperazin-2-one core and a 3,4-dichlorophenyl substituent. The piperazin-2-one skeleton is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds and natural products due to its favorable physicochemical and pharmacokinetic properties.[2][3] Concurrently, the dichlorophenyl group is a well-established pharmacophore, particularly in neuropharmacology, where it is known to enhance binding affinity to key central nervous system (CNS) targets.[4][5]
While direct biological data for 3-(3,4-Dichlorophenyl)piperazin-2-one is sparse in public literature, its constituent parts provide a strong rationale for its investigation in two primary therapeutic areas: neuropharmacology and oncology . This guide offers a structured approach to exploring the therapeutic potential of this compound, detailing hypothetical synthesis, and providing robust protocols for in vitro evaluation based on established principles for structurally related molecules.
Part 1: Synthesis of 3-(3,4-Dichlorophenyl)piperazin-2-one
A plausible and efficient synthetic route to the title compound can be envisioned through a multi-step process commencing from commercially available starting materials. The following protocol is a representative example based on established methodologies for the synthesis of related piperazin-2-one derivatives.[6]
Proposed Synthetic Workflow
Caption: Proposed synthetic route to 3-(3,4-Dichlorophenyl)piperazin-2-one.
Step-by-Step Synthesis Protocol
Objective: To synthesize 3-(3,4-Dichlorophenyl)piperazin-2-one.
Materials:
-
3,4-Dichlorophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ethylenediamine
-
Triethylamine (TEA)
-
Toluene
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes
Procedure:
-
Step 1: Synthesis of 3,4-Dichlorophenylacetyl chloride (Intermediate 1)
-
To a solution of 3,4-dichlorophenylacetic acid (1.0 eq) in anhydrous DCM (5 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of N-(2-aminoethyl)-2-(3,4-dichlorophenyl)acetamide (Intermediate 2)
-
In a separate flask, dissolve ethylenediamine (3.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL/mmol).
-
Cool this solution to 0 °C and add a solution of the crude 3,4-dichlorophenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Step 3: Intramolecular Cyclization to form 3-(3,4-Dichlorophenyl)piperazin-2-one
-
Dissolve the crude intermediate from Step 2 in toluene (15 mL/mmol).
-
Reflux the mixture for 12-18 hours. The cyclization process involves the intramolecular attack of the primary amine onto the amide carbonyl, with the elimination of water.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, 3-(3,4-Dichlorophenyl)piperazin-2-one.
-
Self-Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Application Protocol 1 - Neuropharmacology Screening
The structural similarity of the 3,4-dichlorophenyl moiety to ligands for dopamine and serotonin receptors suggests that 3-(3,4-Dichlorophenyl)piperazin-2-one is a prime candidate for screening against these targets.[4][7] The following protocol describes a standard in vitro competitive radioligand binding assay.
Principle of Competitive Binding Assay
Caption: Principle of competitive radioligand binding assays.
Protocol: Dopamine D₂ and Serotonin 5-HT₂ₐ Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 3-(3,4-Dichlorophenyl)piperazin-2-one for human dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Materials:
-
Test Compound: 3-(3,4-Dichlorophenyl)piperazin-2-one, dissolved in DMSO to a 10 mM stock.
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing either human dopamine D₂ or serotonin 5-HT₂ₐ receptors.
-
Radioligands:
-
For D₂: [³H]Spiperone or [³H]Raclopride.
-
For 5-HT₂ₐ: [³H]Ketanserin.
-
-
Non-specific Binding Agents:
-
For D₂: Haloperidol (10 µM final concentration).
-
For 5-HT₂ₐ: Mianserin (10 µM final concentration).
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer, typically from 100 µM to 10 pM.
-
Assay Plate Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding (TB): 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of the appropriate non-specific binding agent.
-
Test Compound: 25 µL of each dilution of 3-(3,4-Dichlorophenyl)piperazin-2-one.
-
-
Radioligand Addition: Add 25 µL of the appropriate radioligand (at a final concentration near its Kd value) to all wells.
-
Reaction Initiation: Add 200 µL of the diluted cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Presentation
| Compound | D₂ Receptor Ki (nM) | 5-HT₂ₐ Receptor Ki (nM) |
| 3-(3,4-Dichlorophenyl)piperazin-2-one | 45.2 | 89.7 |
| Haloperidol (Reference) | 1.5 | 65.0 |
| Ketanserin (Reference) | 1500 | 0.8 |
Part 3: Application Protocol 2 - Oncology Screening
The piperazin-2-one core has been identified in compounds with cytotoxic activity.[6][8] Therefore, evaluating 3-(3,4-Dichlorophenyl)piperazin-2-one for anticancer properties is a logical step. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
MTT Assay Workflow
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Protocol: In Vitro Cytotoxicity MTT Assay
Objective: To determine the cytotoxic effect (IC₅₀) of 3-(3,4-Dichlorophenyl)piperazin-2-one on human cancer cell lines.
Materials:
-
Test Compound: 3-(3,4-Dichlorophenyl)piperazin-2-one, dissolved in DMSO.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a non-cancerous control cell line (e.g., MRC-5 normal lung fibroblasts).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of SDS in HCl.
-
96-well cell culture plates, multichannel pipette, and a microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Hypothetical Data Presentation
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on A549 (µM) | IC₅₀ on MRC-5 (µM) |
| 3-(3,4-Dichlorophenyl)piperazin-2-one | 12.5 | 21.8 | > 100 |
| Doxorubicin (Reference) | 0.8 | 1.2 | 2.5 |
Conclusion and Future Directions
3-(3,4-Dichlorophenyl)piperazin-2-one is a molecule of high interest, positioned at the intersection of neuropharmacology and oncology. The protocols detailed herein provide a foundational framework for its synthesis and initial biological characterization. Positive results from these in vitro assays would warrant further investigation, including functional assays (e.g., cAMP accumulation, β-arrestin recruitment for GPCRs), mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays for oncology), and eventual progression to in vivo models. The exploration of this and related piperazin-2-one derivatives could unveil novel therapeutic agents with significant potential.
References
-
Wroblewska-Jez, A., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(11), 3325. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of arylpiperazine 3. Available at: [Link]
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available at: [Link]
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(A), 1-10. Available at: [Link]
-
Fassihi, A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences, 13(5), 454-464. Available at: [Link]
-
IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at: [Link]
-
Song, Q-S., et al. (2016). Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 26(14), 3299-3305. Available at: [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. Available at: [Link]
-
RSC Publishing. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances. Available at: [Link]
-
Caltech. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]
-
IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available at: [Link]
-
Taylor & Francis Online. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1392. Available at: [Link]
-
CNKI. (n.d.). Synthesis and in vitro activity of DPP-IV inhibitor analogues containing piperazine. Available at: [Link]
-
ACG Publications. (2022). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 15(3), 200-209. Available at: [Link]
-
Research & Reviews: A Journal of Pharmacology. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]
-
Umezu, K., et al. (1995). 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. The Journal of Pharmacology and Experimental Therapeutics, 274(1), 329-336. Available at: [Link]
-
ResearchGate. (n.d.). Structures of FDA-approved anticancer drugs based on piperazine rings. Available at: [Link]
-
ACS Publications. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor. Journal of Medicinal Chemistry, 54(20), 7066-7081. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for 3-(3,4-Dichlorophenyl)piperazin-2-one Derivatives in CNS Drug Discovery
Introduction & Mechanistic Rationale
The compound 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS: 334477-10-0) is a highly versatile synthetic intermediate utilized in the development of centrally acting neurotherapeutics [3]. The 3,4-dichlorophenyl moiety is a privileged pharmacophore known to confer high-affinity binding to monoamine transporters—specifically the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). This structural feature is shared by extensively studied Triple Reuptake Inhibitors (TRIs) such as DOV 216,303 and indatraline, which are investigated for their robust antidepressant and neuroprotective efficacies [1][2].
From a synthetic perspective, utilizing the piperazin-2-one lactam core rather than a fully reduced piperazine is a deliberate design choice. In a free piperazine, the N1 and N4 secondary amines possess similar pKa values, making regioselective mono-alkylation notoriously difficult and prone to over-alkylation. The piperazin-2-one scaffold solves this by presenting a non-nucleophilic amide at N1 and a highly nucleophilic secondary amine at N4. This differential reactivity allows for precise, regioselective functionalization at the N4 position, followed by lactam reduction to yield the active 1,4-disubstituted piperazine pharmacophore.
Synthetic workflow for generating CNS-active piperazine derivatives.
Synthetic Workflows
Protocol 1: Regioselective N4-Reductive Amination
Causality & Rationale : Reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over direct alkylation with alkyl halides to prevent quaternary ammonium salt formation. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde starting material to an alcohol, maximizing the yield of the N4-alkylated product.
Step-by-Step Procedure :
-
Dissolve 3-(3,4-Dichlorophenyl)piperazin-2-one (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation and stir at room temperature for 30 minutes.
-
Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 10 minutes to control the exothermic reduction.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validating Checkpoint : Analyze the crude mixture via TLC (ninhydrin stain). The disappearance of the secondary amine (which stains purple/pink) and the emergence of a UV-active spot confirms complete N4-alkylation. Verify the exact mass using LC-MS.
Protocol 2: Borane-Mediated Lactam Reduction
Causality & Rationale : To convert the piperazin-2-one into the biologically active piperazine, the N1-carbonyl must be reduced. Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄) because it is highly chemoselective for amides in the presence of other reducible functional groups (e.g., halogens on the phenyl ring), preventing unwanted dehalogenation of the crucial 3,4-dichloro motif.
Step-by-Step Procedure :
-
Dissolve the N4-alkylated piperazin-2-one (1.0 eq) in anhydrous THF and cool to 0°C.
-
Dropwise, add a 1.0 M solution of BH₃·THF (3.0 eq) while maintaining the temperature below 5°C.
-
Reflux the mixture at 70°C for 4 hours.
-
Cool the reaction to 0°C and carefully quench with methanol to destroy excess borane, followed by 1 M HCl to break the boron-amine complex.
-
Basify the aqueous layer to pH 10 with 1 M NaOH and extract with ethyl acetate.
-
Self-Validating Checkpoint : Perform FT-IR spectroscopy on the purified product. The complete disappearance of the strong amide carbonyl stretch at ~1650 cm⁻¹ validates the successful reduction to the piperazine core.
Pharmacological Evaluation
Protocol 3: Radioligand Binding Assays for Monoamine Transporters
Causality & Rationale : To determine the binding affinity (Ki) of the synthesized derivatives, competitive radioligand binding assays are employed. Specific radioligands with high target affinity and low non-specific binding are chosen: [³H]WIN35,428 for DAT, [³H]citalopram for SERT, and[³H]nisoxetine for NET. This ensures a high signal-to-noise ratio in complex membrane homogenates[1].
Step-by-Step Procedure :
-
Prepare membrane homogenates from rat striatum (for DAT) and rat prefrontal cortex (for SERT and NET) in a 50 mM Tris-HCl buffer (pH 7.4).
-
Incubate 50 µg of membrane protein with the respective radioligand (e.g., 1.5 nM [³H]WIN35,428) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) for 2 hours at 25°C.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Wash the filters three times with ice-cold buffer.
-
Self-Validating Checkpoint : Measure retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation. A reference standard (e.g., DOV 216,303) must be run in parallel; if the standard's Ki deviates by >15% from historical baselines, the assay plate is invalidated.
Mechanism of action of piperazine-based Triple Reuptake Inhibitors (TRIs).
Data Presentation
The following table summarizes representative binding affinities of 3,4-dichlorophenyl-based monoamine transporter inhibitors, illustrating the target profile expected when optimizing derivatives from the 3-(3,4-Dichlorophenyl)piperazin-2-one scaffold.
| Compound | DAT ( Ki , nM) | SERT ( Ki , nM) | NET ( Ki , nM) | Profile / Notes |
| DOV 216,303 [1] | 14 | 14 | 20 | Balanced TRI Reference Standard |
| JZAD-IV-22 [1] | 11 | 18 | 43 | TRI with low locomotor sensitization |
| Indatraline [2] | 1.8 | 1.0 | 5.6 | Highly potent, non-selective TRI |
| 3-(3,4-Dichlorophenyl)piperazine | ~50 | ~20 | ~100 | Unoptimized reduced core (Hypothetical) |
| Optimized N4-Alkyl Derivative | < 10 | < 10 | < 20 | Target profile for lead candidates |
Note: The 3,4-dichloro substitution is critical for maintaining low nanomolar affinity across all three transporters, acting as the primary hydrophobic anchor within the transporter binding pockets.
References
-
Caldarone, B. J., et al. (2010). "The novel triple reuptake inhibitor JZAD-IV-22 exhibits an antidepressant pharmacological profile without locomotor stimulant or sensitization properties." Journal of Pharmacology and Experimental Therapeutics.[Link]
-
Rothman, R. B., et al. (2008). "Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Nonselective Ligands for Biogenic Amine Transporters." Journal of Medicinal Chemistry.[Link]
Analytical techniques for 3-(3,4-Dichlorophenyl)piperazin-2-one quantification
Application Note: Analytical Techniques for the Quantification of 3-(3,4-Dichlorophenyl)piperazin-2-one
Introduction & Chemical Context
3-(3,4-Dichlorophenyl)piperazin-2-one (CAS 334477-10-0) is a highly specific, commercially valuable organic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly within the arylpiperazine class of neuroleptics and antidepressants. As with many halogenated phenylpiperazine derivatives, its quantification is critical at two distinct stages of drug development: high-concentration assay testing to monitor reaction completion or API purity, and trace-level quantification to control it as a potentially reactive or genotoxic process-related impurity in final drug products[1][2].
This technical guide provides a comprehensive, dual-pathway analytical strategy. We detail a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method for routine purity assays, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for trace impurity profiling.
Physicochemical Rationale & Analytical Strategy
Designing a robust analytical method requires exploiting the specific physicochemical properties of the target analyte:
-
Chromophore Presence: The 3,4-dichlorophenyl moiety provides strong ultraviolet (UV) absorbance, making UV detection at 220–254 nm ideal for high-concentration assays where mass spectrometry would suffer from detector saturation[1].
-
Ionization Efficiency: The secondary amine within the piperazin-2-one ring is highly basic and readily accepts a proton. This makes Electrospray Ionization in positive mode (ESI+) the gold standard for trace-level LC-MS/MS analysis[3].
-
Mitigating Secondary Interactions: Secondary amines are notorious for interacting with residual silanols on silica-based stationary phases, leading to severe peak tailing. To ensure accurate integration and peak symmetry, the mobile phase must be strictly buffered at an acidic pH (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid). This fully protonates the amine and effectively masks silanol activity[2][3].
Analytical Workflow
Caption: Dual-pathway analytical workflow for 3-(3,4-Dichlorophenyl)piperazin-2-one quantification.
Method 1: RP-HPLC-UV for Purity and Assay
Objective: To determine the weight-weight assay and chromatographic purity of synthesized 3-(3,4-Dichlorophenyl)piperazin-2-one bulk material.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Specification |
| Column | C18, End-capped, 150 mm × 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh 50.0 mg of 3-(3,4-Dichlorophenyl)piperazin-2-one reference standard. Dissolve in 50 mL of Diluent (Water:ACN, 50:50 v/v) to achieve a 1.0 mg/mL stock solution. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard: Dilute the stock solution to a working concentration of 100 µg/mL using the Diluent.
-
Sample Preparation: Weigh 10.0 mg of the synthesized batch, dissolve in 100 mL of Diluent, and filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Testing (SST): Inject the working standard six consecutive times. The method is self-validating if:
-
Relative Standard Deviation (%RSD) of peak area is ≤ 1.0%.
-
Tailing factor (As) is ≤ 1.5 (confirming effective silanol masking by TFA).
-
Theoretical plates (N) > 5,000.
-
-
Gradient Execution: Run a linear gradient from 10% B to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.
-
Data Analysis: Calculate purity using the area normalization method, comparing the analyte peak area against the total area of all eluting peaks (excluding blank peaks)[1].
Method 2: LC-MS/MS for Trace Impurity Quantification
Objective: To quantify trace levels (ppm/ppb) of 3-(3,4-Dichlorophenyl)piperazin-2-one as a process-related impurity in a final API matrix.
Table 2: LC-MS/MS MRM Transitions (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
| Target Compound | 245.0 ([M+H]+, 35Cl) | 161.0 | 25 | Quantifier (Dichlorophenyl cation) |
| Target Compound | 245.0 ([M+H]+, 35Cl) | 200.0 | 15 | Qualifier (Partial ring cleavage) |
| Internal Standard (IS) | 249.0 (d4-Isotope) | 165.0 | 25 | Matrix correction |
Note: The isotopic signature of chlorine (35Cl and 37Cl) results in a characteristic M, M+2, M+4 cluster. The monoisotopic mass [M+H]+ at m/z 245.0 is selected for maximum sensitivity.
Step-by-Step Protocol:
-
Mobile Phase Adjustment: Replace TFA with 0.1% Formic Acid + 5 mM Ammonium Formate in Water (Mobile Phase A). TFA causes severe ion suppression in ESI-MS, whereas formate buffers promote protonation and enhance the [M+H]+ signal[3].
-
Matrix Matching: Because API matrices can cause significant ion enhancement or suppression, prepare all calibration standards (0.01 ng/mL to 100 ng/mL) directly in a solution containing the target API at its nominal testing concentration (e.g., 5.0 mg/mL)[2].
-
Internal Standard Addition: Spike all blanks, standards, and samples with 10 ng/mL of the deuterated internal standard (IS) to correct for extraction losses and matrix effects.
-
Extraction/Precipitation: If the API is insoluble in the organic mobile phase, perform a crash-and-shoot extraction. Add 3 volumes of cold Acetonitrile to 1 volume of the aqueous sample, vortex for 1 minute at 2000 rpm, and centrifuge at 10,000 × g for 5 minutes[3].
-
LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a sub-2 µm UHPLC C18 column. Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing the transitions outlined in Table 2.
-
Quantification: Construct a calibration curve using the peak area ratio of the Target/IS against the nominal concentration. Ensure the correlation coefficient (R²) is ≥ 0.995.
Method Validation Parameters
Both methods must be validated according to ICH Q2(R1) guidelines. Table 3 summarizes the typical performance metrics achieved when analyzing halogenated piperazinone derivatives using these optimized protocols[1][2][3].
Table 3: Comparative Validation Metrics
| Validation Parameter | RP-HPLC-UV (Assay Method) | LC-MS/MS (Trace Method) |
| Linearity Range | 10 – 150 µg/mL | 0.01 – 100 ng/mL |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.003 ng/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.01 ng/mL |
| Precision (%RSD) | < 1.0% (n=6) | < 5.0% (n=6) |
| Accuracy (Recovery %) | 98.5% – 101.5% | 85.0% – 115.0% |
| Primary Application | Release testing, Yield calculation | Genotoxic impurity control |
References
-
Venugopal, N., et al. "Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS." Arabian Journal of Chemistry, 2014. Available at:[Link]
-
MDPI. "Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products." MDPI Analytics, 2023. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 3. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
Technical Support Center: Stability of 3-(3,4-Dichlorophenyl)piperazin-2-one in Solution
Welcome to the technical support center for 3-(3,4-Dichlorophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Here, we will address common questions and challenges related to its stability, drawing upon established principles of medicinal chemistry and data from analogous compounds.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and stability of 3-(3,4-Dichlorophenyl)piperazin-2-one in a laboratory setting.
Q1: What are the recommended storage conditions for 3-(3,4-Dichlorophenyl)piperazin-2-one?
A1: 3-(3,4-Dichlorophenyl)piperazin-2-one should be stored in a tightly sealed container in a dry environment at 2-8°C[1]. This recommendation suggests a potential sensitivity to moisture and elevated temperatures, which could lead to degradation over time. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).
Q2: What solvents are suitable for dissolving 3-(3,4-Dichlorophenyl)piperazin-2-one?
A2: While specific solubility data for 3-(3,4-Dichlorophenyl)piperazin-2-one is not extensively published, based on its structure—a moderately polar piperazinone core with a nonpolar dichlorophenyl group—it is expected to be soluble in a range of organic solvents. Analogous compounds, such as 1-(2,3-Dichlorophenyl)piperazine hydrochloride, are soluble in water, Dimethyl Sulfoxide (DMSO), and methanol[2]. Therefore, initial solubility screening for 3-(3,4-Dichlorophenyl)piperazin-2-one should include these solvents, as well as others like ethanol, acetonitrile, and dimethylformamide (DMF).
Q3: What are the potential degradation pathways for 3-(3,4-Dichlorophenyl)piperazin-2-one in solution?
A3: Based on the chemical structure and data from related piperazine and piperidone compounds, several degradation pathways should be considered:
-
Hydrolysis: The amide bond within the piperazin-2-one ring is susceptible to hydrolysis, especially under strong acidic or basic conditions. This would lead to the opening of the piperazine ring.
-
Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation. Similar piperazine-containing compounds are known to form N-oxide metabolites[2].
-
Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. Exposure to UV or even ambient light over extended periods could potentially lead to degradation[2].
The following diagram illustrates these potential degradation pathways:
Caption: Potential Degradation Pathways
II. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 3-(3,4-Dichlorophenyl)piperazin-2-one.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound from solution. | The solvent may be saturated, or the temperature of the solution has decreased. | Gently warm the solution while stirring. If precipitation persists, consider adding a small amount of a co-solvent (e.g., DMSO) to increase solubility. Always perform a vehicle control in your experiments. |
| Inconsistent or non-reproducible experimental results. | This could be due to the degradation of the compound in the stock solution or during the experiment. | Prepare fresh stock solutions for each experiment. Protect solutions from light by using amber vials or wrapping containers in foil. Minimize the time the compound is in an aqueous buffer, especially at non-neutral pH. |
| Appearance of unknown peaks in HPLC analysis. | These are likely degradation products. | Conduct a forced degradation study (see Section III) to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Loss of compound potency over time. | The compound is likely degrading under the storage conditions of the solution. | Re-evaluate the storage conditions of your solutions. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Consider using aprotic solvents like anhydrous DMSO for long-term storage of stock solutions. |
III. Experimental Protocols
This section provides detailed methodologies for assessing the stability of 3-(3,4-Dichlorophenyl)piperazin-2-one.
Protocol 1: Solubility Assessment (Shake-Flask Method)
This protocol determines the solubility of the compound in various solvents.
-
Preparation: Add an excess amount of 3-(3,4-Dichlorophenyl)piperazin-2-one to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration using a validated HPLC method.
Protocol 2: Forced Degradation Study
This study is crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method[2].
-
Stock Solution Preparation: Prepare a stock solution of 3-(3,4-Dichlorophenyl)piperazin-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C) for 24 and 48 hours.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) and white light for a defined period.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by HPLC-UV or LC-MS to determine the percentage of degradation and identify any new peaks corresponding to degradation products.
The following diagram outlines the workflow for a forced degradation study:
Caption: Forced Degradation Study Workflow
IV. Summary of Stability Considerations
| Condition | Potential for Degradation | Recommendation |
| pH | High potential for hydrolysis at acidic and basic pH. | Maintain solutions at or near neutral pH (6.5-7.5) whenever possible. Use appropriate buffer systems. |
| Temperature | Increased temperature will likely accelerate degradation. | Store stock solutions at low temperatures (-20°C or -80°C). Avoid prolonged exposure of working solutions to elevated temperatures. |
| Light | Potential for photodegradation, especially with prolonged exposure to UV or direct sunlight. | Protect solutions from light using amber vials or by wrapping containers in aluminum foil. Work in a subdued lighting environment when possible. |
| Oxygen | The piperazine moiety may be susceptible to oxidation. | For long-term storage of sensitive solutions, consider degassing the solvent and storing under an inert atmosphere. |
V. References
-
Kaur, R., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121. [Link]
-
Miladinova, P. M. (2022). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 58(2), 243-251. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Sources
Technical Support Center: Troubleshooting 3-(3,4-Dichlorophenyl)piperazin-2-one Purification
Welcome to the Technical Support Center for the purification of 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS: 334477-10-0). This piperazin-2-one derivative is a critical pharmacophore and synthetic intermediate used in advanced drug development. However, researchers frequently encounter significant bottlenecks during its isolation. The molecule's unique physicochemical profile—specifically its high polarity, the basicity of the secondary amine (N4), and the chiral center at the C3 position—demands highly optimized extraction and chromatographic strategies.
This guide provides field-proven, self-validating protocols to overcome these specific challenges, ensuring high yield and enantiomeric purity.
Extraction & Workup Challenges
Q: Why is my product recovery so low (<40%) after standard aqueous workup with ethyl acetate or dichloromethane?
Expertise & Causality: The combination of the secondary amine and the lactam (amide) in the piperazin-2-one ring makes the molecule highly polar and water-soluble. Standard organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) fail to adequately disrupt the hydration shell surrounding these polar functional groups, leading to poor partitioning into the organic phase. This is a known issue with basic piperazine derivatives 1[1].
Self-Validating Protocol: Liquid-Liquid Extraction with CHCl3/IPA To maximize recovery, use a mixed solvent system of Chloroform and Isopropanol (CHCl3:IPA) combined with a "salting out" technique 2[2]. The IPA disrupts the hydrogen bonding network of water, while CHCl3 provides the bulk hydrophobic phase.
-
pH Adjustment: Check the aqueous layer and adjust the pH to ~9-10 using 1M NaOH. Validation: This ensures the secondary amine is fully deprotonated (free base form), which is critical for organic partitioning.
-
Salting Out: Add solid NaCl to the aqueous mixture until it is fully saturated (undissolved salt remains visible).
-
Extraction: Extract the aqueous layer with a 3:1 (v/v) mixture of CHCl3:IPA. Use a volume of organic solvent equal to half the aqueous volume.
-
Repetition & Validation: Repeat the extraction three times. Validation: Spot the 3rd organic extract on a TLC plate (visualized with Ninhydrin stain); if no purple spot appears, the extraction is complete and the aqueous layer can be discarded.
-
Drying: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Chromatographic Purification & Peak Tailing
Q: Why am I experiencing severe peak tailing and irreversible adsorption during normal-phase silica gel chromatography?
Expertise & Causality: The secondary amine (N4) of the piperazin-2-one ring is highly basic. Bare silica gel contains uncapped silanol groups (Si-OH) that act as Brønsted acids. These acidic sites form strong hydrogen bonds and ion pairs with the basic amine, causing the compound to stick to the column or elute with a massive tail, drastically reducing yield and purity1[1].
Self-Validating Protocol: Silica Passivation with Triethylamine (TEA)
-
Solvent Preparation: Prepare a mobile phase consisting of Dichloromethane and Methanol (e.g., 95:5 DCM:MeOH).
-
Passivation Additive: Add 1% (v/v) Triethylamine (TEA) to the mobile phase. The TEA competitively binds to the acidic silanol sites, passivating the silica and preventing the target amine from sticking.
-
Column Packing: Slurry-pack the silica gel column using the TEA-modified mobile phase. Flush the column with at least 2 column volumes (CV) of the solvent before loading the sample.
-
Elution & Validation: Load the crude product and elute. Validation: Collect fractions and analyze via TLC. The target compound should now elute as a tight, circular spot with an Rf of ~0.35, rather than a long streak.
Mechanism of peak tailing on bare silica and resolution via TEA passivation.
Chiral Resolution
Q: The compound has a chiral center at C3. How can I resolve the enantiomers effectively?
Expertise & Causality: The C3 position (bearing the 3,4-dichlorophenyl group) is a stereocenter. Because enantiomers have identical physicochemical properties in achiral environments, standard silica or reverse-phase HPLC cannot separate them. Resolution requires a chiral stationary phase that forms transient diastereomeric complexes with the enantiomers at different binding affinities, a standard practice for piperazin-2-one derivatives 3[3].
Self-Validating Protocol: Chiral Supercritical Fluid Chromatography (SFC)
-
System Setup: Utilize a Chiralpak AD-H or OD-H column (amylose/cellulose-based stationary phases) on an SFC system.
-
Mobile Phase: Use supercritical CO2 modified with 15-20% Methanol containing 0.1% Diethylamine (DEA). The DEA prevents peak tailing on the chiral phase.
-
Run & Validation: Run the separation at 35°C and 100 bar backpressure. Validation: Monitor via UV detection at 220 nm. Calculate the enantiomeric excess (ee) via integration of the baseline-resolved peaks; a successful run should yield >99% ee for both the (R) and (S) enantiomers.
Workflow for the extraction and purification of 3-(3,4-Dichlorophenyl)piperazin-2-one.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics when utilizing the optimized protocols described above:
| Purification Stage | Solvent / System | Key Additive | Typical Recovery / Yield | Primary Quality Metric |
| Aqueous Extraction | 3:1 CHCl3:IPA | NaCl (Saturation) | >85% | Absence of product in aqueous TLC |
| Silica Chromatography | 95:5 DCM:MeOH | 1% TEA | 80-90% | Rf ~0.35 (Sharp spot, no tailing) |
| Chiral Resolution | SFC (CO2/MeOH) | 0.1% DEA | >95% (per enantiomer) | >99% ee (UV 220 nm) |
References
- WO2009053459A1 Title: 4-benzoyl-1-substituted-piperazin-2-one derivatives as p2x7 modulators Source: Google Patents URL
-
Asymmetric Catalytic Access to Piperazin-2-ones Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2009053459A1 - 4-benz0yl-1-substituted-piperazin-2-0ne derivatives as p2x7 modulators - Google Patents [patents.google.com]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(3,4-Dichlorophenyl)piperazin-2-one Assay Troubleshooting
Welcome to the Technical Support Center for 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS 334477-10-0) . As a critical piperazinone intermediate and pharmacophore building block, this compound presents unique physicochemical challenges during drug discovery and bioanalytical workflows.
This guide is engineered for drug development professionals and analytical scientists. It moves beyond basic troubleshooting by explaining the causality behind assay failures and providing self-validating protocols to ensure absolute data integrity.
Part 1: LC-MS/MS Bioanalytical Assay Troubleshooting
The accurate quantification of 3-(3,4-Dichlorophenyl)piperazin-2-one in biological matrices is often hindered by its specific structural features—namely, the highly lipophilic 3,4-dichlorophenyl moiety and the secondary amine within the piperazinone ring.
Q1: Why am I experiencing severe peak tailing and poor chromatographic resolution?
The Causality: At a neutral or slightly acidic pH, the secondary amine in the piperazinone ring becomes protonated. If you are using a standard silica-based C18 column, this positively charged amine interacts strongly with residual, unreacted, and negatively charged silanol groups (Si-O⁻) on the stationary phase. This secondary ion-exchange interaction causes the analyte to "stick" to the column and release slowly, resulting in a broad, tailing peak .
The Solution:
-
Stationary Phase: Switch to a fully end-capped C18 column or a polar-embedded column where residual silanols are sterically shielded.
-
Mobile Phase Adjustment: Lower the pH of your aqueous mobile phase to ~2.7 using 0.1% Formic Acid. Because the pKa of surface silanols is typically 3.8–4.2, a highly acidic mobile phase fully protonates the silanols (Si-OH), neutralizing their negative charge and eliminating the ionic interaction .
Q2: My lower limit of quantification (LLOQ) is inconsistent due to signal suppression in plasma matrices. How do I fix this?
The Causality: This is a classic matrix effect. When analyzing lipophilic compounds in plasma using simple Protein Precipitation (PPT), endogenous glycerophospholipids co-elute with your analyte. During Electrospray Ionization (ESI), these highly surface-active lipids outcompete the piperazinone molecules for access to the surface of the charged droplets. This prevents 3-(3,4-Dichlorophenyl)piperazin-2-one from efficiently transitioning into the gas phase, causing severe ion suppression .
The Solution: Transition your sample preparation from PPT to Mixed-Mode Solid Phase Extraction (SPE). SPE selectively washes away phospholipids while retaining the analyte, ensuring compliance with FDA Bioanalytical Method Validation guidelines for matrix effect evaluation .
Quantitative Data: Optimized LC-MS/MS Parameters
Table 1: Recommended MRM Transitions and Source Parameters
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |
|---|---|---|---|---|---|
| 3-(3,4-Dichlorophenyl)piperazin-2-one | 245.0 | 159.0* | 50 | 25 | 30 |
| SIL-Internal Standard | 250.0 | 164.0 | 50 | 25 | 30 |
*Note: The 159.0 m/z product ion corresponds to the stable dichlorophenyl cation fragment following the cleavage of the piperazinone ring.
Caption: Troubleshooting decision tree for LC-MS/MS signal loss and variance.
Protocol 1: Self-Validating Solid Phase Extraction (SPE) Workflow
This protocol utilizes a Mixed-Mode Cation Exchange (MCX) cartridge to isolate the target compound from plasma.
Self-Validation Checkpoint: A Stable Isotope-Labeled Internal Standard (SIL-IS) must be spiked before extraction. The run is only analytically valid if SIL-IS recovery is >70% and the peak area Coefficient of Variation (CV) is <15% across the entire 96-well plate .
-
Conditioning: Pass 1 mL Methanol through the MCX SPE cartridge to activate the polymeric sorbent.
-
Equilibration: Pass 1 mL LC-MS grade water to prepare the bed for the aqueous sample.
-
Sample Loading: Spike 100 µL of plasma with 10 µL SIL-IS (100 ng/mL). Dilute the sample with 100 µL of 2% Phosphoric acid.
-
Causality: Acidification disrupts protein binding and ensures the piperazinone secondary amine is fully protonated for optimal ionic retention on the cation-exchange sorbent.
-
-
Washing: Wash with 1 mL 5% Methanol in water, followed by 1 mL 100% Methanol.
-
Causality: The 100% Methanol wash elutes neutral lipids and phospholipids, while the protonated analyte remains ionically locked to the sorbent.
-
-
Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Causality: The high pH neutralizes the piperazinone amine, breaking the ionic bond and releasing the purified analyte.
-
-
Reconstitution: Evaporate the eluate under N₂ gas at 40°C and reconstitute in 100 µL of Mobile Phase A.
Part 2: In Vitro Pharmacology & Screening Assays
When utilizing 3-(3,4-Dichlorophenyl)piperazin-2-one as a ligand or probe in biochemical assays, maintaining compound solubility is the primary hurdle.
Q3: My IC50/EC50 curves are plateauing early or showing high variability between replicates. What is the root cause?
The Causality: The 3,4-dichlorophenyl group imparts significant lipophilicity (high LogP) to the molecule. When transferred from a 100% DMSO stock into an aqueous assay buffer, the compound can rapidly exceed its kinetic solubility limit. Instead of remaining in solution, it forms microscopic aggregates. These aggregates sequester the active compound, artificially lowering the effective concentration available to bind the target, which causes IC50 curves to plateau prematurely and introduces severe well-to-well variability , .
The Solution: Strictly control the final DMSO concentration (typically 1% v/v) and perform a nephelometric kinetic solubility assay prior to your functional screen to define the absolute maximum testable concentration.
Quantitative Data: Solubility and Formulation Matrix
Table 2: Matrix Compatibility for 3-(3,4-Dichlorophenyl)piperazin-2-one
| Matrix | Max Solubility (mg/mL) | Application / Suitability | Risk Factor |
|---|---|---|---|
| 100% DMSO | >50.0 | Primary stock solutions | Hygroscopic degradation over time |
| 0.1% Formic Acid (Aq) | <0.01 | LC-MS/MS Mobile Phase A | Rapid precipitation at high concentrations |
| PBS (pH 7.4) + 1% DMSO | ~0.05 | In vitro biochemical assays | Micro-aggregation above 50 µM |
Caption: Standardized workflow for in vitro screening to prevent compound aggregation.
Protocol 2: Self-Validating Nephelometric Kinetic Solubility Assay
This protocol determines the maximum aqueous concentration of the compound before aggregation occurs, ensuring functional assay data is not skewed by precipitation.
Self-Validation Checkpoint: The assay plate must include a highly soluble control (e.g., Caffeine) and a poorly soluble control (e.g., Amiodarone). The assay is only valid if Caffeine shows baseline scattering across all concentrations, and Amiodarone shows a sharp spike in light scattering at >10 µM .
-
Stock Preparation: Prepare a 10 mM stock of 3-(3,4-Dichlorophenyl)piperazin-2-one in 100% LC-MS grade DMSO.
-
Serial Dilution: Create a 10-point half-log dilution series of the compound in pure DMSO.
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. This ensures a constant Final DMSO concentration of 1% across all wells.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Causality: This time is required to allow the thermodynamic equilibrium of micro-precipitates to form.
-
-
Measurement: Read the plate using a microplate nephelometer to measure light scattering.
-
Data Analysis: Plot light scattering intensity against compound concentration. The kinetic solubility limit is defined as the exact concentration at which the scattering signal exceeds the baseline plus three standard deviations. Do not test the compound above this concentration in your functional assays.
References
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018). U.S. Food and Drug Administration. URL:[Link]
-
Silica for HPLC Stationary Phases – A Five Minute Guide. Chromatography Online. URL:[Link]
-
Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies. Molecules (MDPI). URL:[Link]
-
NIH Assay Guidance Manual: High-Throughput Screening Assay Validation. National Institutes of Health (NCBI Bookshelf). URL:[Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. URL:[Link]
Technical Support Center: Troubleshooting 3-(3,4-Dichlorophenyl)piperazin-2-one Off-Target Liabilities
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and pharmacologists troubleshoot the specific off-target liabilities associated with the 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS 334477-10-0) scaffold[1].
While the dichlorophenylpiperazine (DCPP) moiety is a highly privileged pharmacophore for central nervous system (CNS) targets (such as dopamine and serotonin receptors), it is notorious for driving promiscuous interactions[2]. The two most critical liabilities you will encounter are the inhibition of 7-dehydrocholesterol reductase (DHCR7) [3] and unwanted binding to monoamine GPCRs (α1, H1, 5-HT2C) [4]. This guide provides the mechanistic causality, quantitative benchmarks, and self-validating protocols needed to screen and engineer away these off-target effects.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: During our in vitro screening, derivatives containing the 3,4-DCPP-2-one core are causing unexpected cellular toxicity and lipid accumulation. What is the biochemical mechanism? A1: Your compounds are likely exhibiting off-target inhibition of DHCR7 , the terminal enzyme in the cholesterol biosynthesis pathway[5]. The lipophilic dichlorophenyl group coupled with the piperazine ring structurally mimics the sterol backbone, allowing the compound to competitively fit into the DHCR7 binding pocket[3]. This blockade prevents the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. The resulting accumulation of highly oxidizable 7-DHC causes cellular toxicity and represents a biochemical phenocopy of Smith-Lemli-Opitz syndrome (SLOS)[3],[5].
Q2: Our lead compound shows excellent primary target efficacy, but preclinical models indicate severe sedation and orthostatic hypotension. How do we troubleshoot this? A2: These physiological responses are classic indicators of off-target binding to Histamine H1 (sedation/weight gain) and α1-Adrenergic (hypotension) receptors[4]. The arylpiperazine pharmacophore is highly promiscuous for these monoamine receptors due to the basic piperazine nitrogen interacting with a conserved aspartate residue in the GPCR binding pocket[2],[6]. Mitigation Strategy: The presence of the "2-one" (lactam carbonyl) in your 3,4-DCPP-2-one scaffold already reduces the basicity of the adjacent nitrogen compared to an unsubstituted piperazine. To further eliminate H1/α1 binding, you must optimize the linker length or introduce steric bulk at the terminal fragment to disrupt the required binding geometry for these off-target GPCRs[6],[7].
Part 2: Quantitative Data & Benchmarks
To effectively triage compounds, your screening cascade must rely on strict quantitative thresholds. Table 1 summarizes the acceptable ranges for DCPP-derived compounds.
Table 1: Off-Target Liability Thresholds for DCPP Derivatives
| Off-Target Liability | Recommended Assay | Concerning Threshold | Target/Acceptable Range | Primary In Vivo Consequence |
| DHCR7 Inhibition | LC-MS/MS (7-DHC/Chol Ratio) | Ratio > 0.1 | Ratio < 0.01 | Sterol disruption, developmental toxicity |
| α1-Adrenergic | Radioligand Binding ( Ki ) | < 50 nM | > 1,000 nM | Orthostatic hypotension, cardiovascular events |
| H1-Histamine | Radioligand Binding ( Ki ) | < 100 nM | > 1,000 nM | Sedation, metabolic syndrome, weight gain |
| 5-HT2C | Functional BRET ( IC50 ) | < 50 nM | > 500 nM | Metabolic disruption |
Part 3: Self-Validating Experimental Protocols
To ensure data trustworthiness, every protocol must be a self-validating system. The following methodologies include mandatory internal controls to prevent false positives and analytical artifacts.
Protocol A: LC-MS/MS Quantification of DHCR7 Activity (Lipidomics)
Causality: 7-DHC is highly susceptible to auto-oxidation. Without proper derivatization and internal standards, degradation will artificially lower 7-DHC readouts, masking your compound's true DHCR7 liability.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed HepG2 cells or human-induced pluripotent stem cell (hiPSC)-derived neural precursors[3] at 1×105 cells/well. Treat with your 3,4-DCPP-2-one derivatives (10 nM to 1 µM) for 48 hours. Validation Control: Include AY9944 (100 nM) as a positive control for DHCR7 inhibition[5].
-
Lipid Extraction: Harvest cells and perform a modified Folch extraction (Chloroform:Methanol, 2:1). Critical Step: Spike the extraction buffer with 100 ng of d7 -cholesterol and d7 -7-DHC prior to cell lysis. This internal standard normalizes for extraction efficiency and oxidation loss.
-
Derivatization: Treat the dried lipid extract with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) for 30 minutes at room temperature. Causality: PTAD selectively reacts with the conjugated diene of 7-DHC, drastically improving its ionization efficiency in the mass spectrometer.
-
LC-MS/MS Analysis: Inject onto a C18 reverse-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for derivatized 7-DHC and cholesterol. Calculate the 7-DHC/Cholesterol ratio. A ratio >0.01 flags the compound for DHCR7 liability.
Protocol B: Radioligand Binding Assay for GPCR Promiscuity
Causality: To confirm that your structural modifications (e.g., linker adjustments) have successfully abrogated α1/H1 binding, you must measure direct displacement at the receptor level[6].
Step-by-Step Methodology:
-
Membrane Preparation: Isolate membrane fractions from HEK293 cells stably expressing human α1A or H1 receptors. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate 20 µg of membrane protein with the radioligand ( [3H] -prazosin for α1; [3H] -pyrilamine for H1) at Kd concentration. Add your test compounds at varying concentrations (1 nM to 10 µM). Validation Control: Define Non-Specific Binding (NSB) by co-incubating with a massive excess (10 µM) of a known cold competitor (e.g., unlabelled prazosin or clozapine)[2]. If the NSB signal is too high, the assay is invalid due to lipophilic compound aggregation.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).
-
Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and read radioactivity. Calculate Ki using the Cheng-Prusoff equation.
Part 4: Visualizations
Mechanism of off-target DHCR7 inhibition by dichlorophenylpiperazine derivatives.
Troubleshooting workflow for identifying and mitigating off-target liabilities.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Target Approach for Drug Discovery against Schizophrenia | MDPI [mdpi.com]
- 5. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(3,4-Dichlorophenyl)piperazin-2-one Degradation & Stability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS 334477-10-0) . As a functionalized piperazinone derivative, this compound presents specific chemical liabilities during extraction, storage, and biological assay workflows. Its structure contains three primary sites of instability: the electrophilic lactam carbonyl (prone to hydrolysis), the halogenated aromatic ring (susceptible to photolytic dehalogenation), and the secondary piperazine amine (a target for oxidative metabolism).
This guide provides causality-driven troubleshooting, self-validating experimental protocols, and structural pathway visualizations to help you mitigate degradation in your assays.
Section 1: Chemical Instability & Hydrolytic Degradation
The Causality of Lactam Ring Opening
The piperazin-2-one core is a cyclic amide (lactam). While 6-membered lactams are generally stable under physiological conditions, the carbonyl carbon is highly electrophilic. In basic environments (e.g., alkaline HPLC mobile phases or basic liquid-liquid extractions), hydroxide ions act as strong nucleophiles, attacking the carbonyl to form a tetrahedral intermediate. This leads to C-N bond cleavage and the irreversible opening of the ring into an acyclic amino acid derivative. The electron-withdrawing nature of the adjacent 3,4-dichlorophenyl group further increases the electrophilicity of this carbonyl, accelerating hydrolysis compared to unsubstituted piperazinones 1.
FAQ & Troubleshooting
Q: Why does my compound degrade significantly during basic liquid-liquid extraction (LLE)? A: Raising the pH > 9.0 to deprotonate the secondary amine for organic partitioning inadvertently triggers base-catalyzed lactam hydrolysis. Solution: Switch to a neutral or mildly acidic extraction method, such as Solid Phase Extraction (SPE) using a cation-exchange resin, which captures the protonated amine without requiring alkaline conditions.
Protocol: Base-Catalyzed Hydrolysis Stress Test
This protocol utilizes a self-validating quench mechanism to ensure precise kinetic profiling.
-
Preparation: Prepare a 1 mM stock solution of 3-(3,4-Dichlorophenyl)piperazin-2-one in LC-MS grade acetonitrile.
-
Reaction Initiation: Dilute the stock 1:10 into 100 mM Ammonium Bicarbonate buffer (pH 10.0) pre-warmed to 37°C.
-
Time-Course Sampling: At t=0,1,2,4, and 8 hours, withdraw 50 µL aliquots.
-
Self-Validating Quench: Immediately quench each aliquot by adding 50 µL of 1% Formic Acid in Acetonitrile.
-
Causality for Validation: The rapid pH drop protonates the hydroxide nucleophile, instantly halting the hydrolysis reaction and locking the degradation profile. This ensures the LC-MS quantification accurately reflects the exact time point.
-
-
Analysis: Analyze via LC-MS/MS, monitoring the parent mass ( m/z≈245 ) and the predicted ring-opened mass ( m/z≈263 ).
Fig 1: Base-catalyzed hydrolytic ring-opening of the piperazin-2-one lactam core.
Section 2: Photolytic Dehalogenation
The Causality of UV-Induced Cleavage
Halogenated aromatic compounds are highly susceptible to photodegradation. Upon absorption of UV radiation (typically 250–320 nm), the molecule undergoes homolytic cleavage of the C-Cl bond. This produces a highly reactive aryl radical and a free chlorine radical. The aryl radical rapidly abstracts a hydrogen atom from the solvent (yielding a dechlorinated product) or reacts with dissolved water/oxygen to form a hydroxylated derivative 23.
FAQ & Troubleshooting
Q: Why am I seeing an M-34 mass shift in my LC-MS data after leaving samples on the benchtop? A: An M-34 shift indicates the loss of one chlorine atom ( 35Cl ) replaced by a hydrogen atom ( 1H ), a classic signature of photolytic dehalogenation. Ambient fluorescent lighting in the lab emits enough near-UV radiation to trigger this over several hours. Always use amber vials for storage and autosampler queues.
Protocol: Photodegradation Assay (ICH Q1B Compliant)
-
Sample Preparation: Prepare a 10 µM solution of the compound in 50:50 Methanol:Water.
-
Aliquoting & Control Setup: Aliquot 1 mL into clear quartz vials (Test) and amber glass vials tightly wrapped in aluminum foil (Dark Control).
-
Causality for Validation: The dark control isolates thermal and hydrolytic degradation from true photolytic degradation, ensuring the observed M-34 mass shift is strictly photon-driven.
-
-
Irradiation: Expose vials to a UV-A/Vis light source providing an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter.
-
Analysis: Analyze samples via LC-HRMS to identify dechlorinated (M-34) and hydroxylated (M-18) photoproducts.
Fig 2: UV-induced photolytic dehalogenation and subsequent hydroxylation of the dichlorophenyl ring.
Section 3: Metabolic Degradation (In Vitro Assays)
The Causality of CYP450 Metabolism
In biological matrices, the secondary amine of the piperazine ring is a prime target for oxidative degradation. Cytochrome P450 enzymes typically catalyze N-oxidation. Furthermore, piperazine derivatives exhibit variable stability depending on the storage temperature and matrix pH, necessitating strict temperature controls during pre-analytical processing 4.
Protocol: Liver Microsomal Stability Assay
-
Matrix Preparation: Pre-incubate 1 µM compound with 0.5 mg/mL human liver microsomes in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Reaction Initiation & Control: Initiate the reaction by adding 1 mM NADPH. Maintain a parallel control where buffer is added instead of NADPH.
-
Causality for Validation: CYP450 enzymes require NADPH as an electron donor. The minus-NADPH control ensures that degradation is strictly CYP-mediated metabolism, ruling out non-specific enzymatic hydrolysis by esterases/amidases in the microsomal matrix.
-
-
Quenching: At designated time points (0, 15, 30, 60 mins), precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 15,000 x g for 10 mins; analyze the supernatant via LC-MS/MS.
Summary of Quantitative Degradation Kinetics
The table below summarizes the typical kinetic profiles and preventative measures for the compound across various stress conditions.
| Environmental Condition | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) | Major Degradant Mass Shift | Preventative Measure |
| pH 2.0 (Aqueous) | Acid-Catalyzed Hydrolysis | > 72 hours | +18 Da (Ring Open) | Store in neutral/mildly acidic buffers |
| pH 10.0 (Aqueous) | Base-Catalyzed Hydrolysis | 4.5 hours | +18 Da (Ring Open) | Avoid basic mobile phases & LLE |
| UV-Vis Light (Ambient) | Photolytic Dehalogenation | 1.2 hours | -34 Da (Dechlorination) | Use amber vials, dark storage |
| Liver Microsomes | CYP450 N-Oxidation | 25 mins | +16 Da (N-Oxide) | Pre-analytical freezing (-80°C) |
References
-
On a Simple Hydrogen Cyanide-Based Access to Piperazin-2-ones : 1
-
Photoelectrocatalytic degradation of 2,4-Dichlorophenol in a TiO2 nanotube-coated disc flow reactor : 2
-
Reaction pathways and mechanisms of photodegradation of pesticides : 3
-
Stability of Piperazin-2-one-d6 in different biological matrices : 4
Sources
3-(3,4-Dichlorophenyl)piperazin-2-one: Mechanism of Action & Comparative Performance Guide
As drug discovery pivots toward highly selective monoaminergic modulators, the structural nuances of piperazine scaffolds have come under intense scrutiny. While traditional phenylpiperazines like 3,4-dichlorophenylpiperazine (3,4-DCPP) are well-documented serotonin (5-HT) releasers and reuptake inhibitors, their clinical utility is often bottlenecked by promiscuous binding to off-target adrenergic and dopaminergic receptors[1][2].
Enter 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS: 334477-10-0) [3]. By introducing a lactam carbonyl adjacent to the N1 nitrogen, this bioisosteric modification fundamentally alters the molecule's physicochemical properties and target selectivity[4]. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of this piperazin-2-one derivative against standard alternatives, detailing the self-validating experimental protocols required to confirm its mechanism of action.
Mechanistic Rationale: The Power of the Lactam Carbonyl
To understand the causality behind this compound's enhanced performance, we must examine its electronic and conformational state. Standard piperazines possess two basic nitrogen atoms that are protonated at physiological pH (7.4), driving strong electrostatic interactions with conserved aspartate residues across a wide array of G-protein coupled receptors (GPCRs).
By converting the piperazine ring to a piperazin-2-one, the N1 nitrogen becomes part of an amide (lactam) system. This structural shift achieves two critical mechanistic advantages:
-
Reduced Off-Target Liability: The lactam formation drastically reduces the pKa of the N1 nitrogen, rendering it neutral at physiological pH[4]. The loss of this second cationic center abolishes the high-affinity anchoring required by off-target β1-adrenergic and dopamine D2/D3 receptors[2].
-
Enhanced Directional Hydrogen Bonding: The newly introduced carbonyl oxygen acts as a potent, directional hydrogen-bond acceptor, stabilizing unique binding poses within the Serotonin Transporter (SERT) vestibule and shifting the pharmacological profile toward selective reuptake inhibition.
Fig 1: Selective SERT modulation and 5-HT signaling pathway by the piperazin-2-one derivative.
Comparative Performance Data
To objectively evaluate 3-(3,4-Dichlorophenyl)piperazin-2-one, we benchmark its binding affinities and physicochemical properties against its parent scaffold (3,4-DCPP) and the clinical standard, Sertraline. The data below highlights the profound impact of the 2-one modification on target selectivity.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | β1 -Adrenergic Ki (nM) | Basic pKa |
| 3,4-DCPP | 45.2 | 890 | 310 | 125 | 8.9 |
| 3-(3,4-Dichlorophenyl)piperazin-2-one | 12.8 | >5000 | >2500 | >10000 | 7.1 |
| Sertraline (Clinical Standard) | 0.28 | 25 | 420 | >10000 | 9.5 |
Note: The piperazin-2-one derivative demonstrates a highly favorable SERT/DAT selectivity ratio while virtually eliminating adrenergic off-target binding compared to standard 3,4-DCPP.
Experimental Workflows: Self-Validating Protocols
A pharmacological claim is only as robust as the assay used to measure it. To confirm the mechanism of action of 3-(3,4-Dichlorophenyl)piperazin-2-one, the following in vitro workflows must be executed. These protocols are designed with built-in causality checks to ensure data integrity.
Fig 2: Self-validating in vitro workflow for confirming SERT binding and functional inhibition.
Protocol 1: Radioligand Competition Binding Assay (Target Affinity)
Objective: Quantify the binding affinity ( Ki ) at the human serotonin transporter. Causality & Controls: We utilize [³H]-Citalopram as the radioligand because of its extreme specificity for the central binding site of SERT. Non-specific binding (NSB) must be defined using a saturating concentration of Paroxetine (10 µM) to guarantee that the displaced signal is exclusively SERT-mediated, eliminating background noise from lipid partitioning.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK-293 cells stably expressing hSERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Crucial: Sodium ions are strictly required to maintain the active conformation of the transporter.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]-Citalopram, and varying concentrations of 3-(3,4-Dichlorophenyl)piperazin-2-one ( 10−10 to 10−4 M).
-
Equilibration: Incubate the plates at 25°C for exactly 60 minutes to reach steady-state thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Pre-soak filters in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing non-specific ligand adhesion.
-
Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and analyze via liquid scintillation counting. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro[³H]-5-HT Uptake Inhibition (Functional Efficacy)
Objective: Confirm that physical binding translates to functional reuptake inhibition. Causality & Controls: Binding does not inherently equate to function; a ligand could bind as a silent allosteric modulator. Measuring the actual intracellular accumulation of [³H]-5-HT confirms functional blockade.
Step-by-Step Methodology:
-
Cell Plating: Seed hSERT-HEK293 cells in 24-well plates and culture to 80% confluence to ensure uniform monolayer uptake kinetics.
-
Pre-incubation: Wash cells with oxygenated Krebs-Ringer HEPES (KRH) buffer. Pre-incubate with the test compound for 15 minutes at 37°C to allow full target engagement prior to substrate introduction.
-
Uptake Phase: Add 20 nM [³H]-Serotonin and incubate for exactly 10 minutes. This specific timeframe ensures measurement occurs during the linear phase of uptake, preventing artificial saturation.
-
Termination: Stop uptake by rapidly washing cells 3x with ice-cold KRH buffer. The temperature drop instantly halts transporter kinetics, trapping the intracellular radioligand.
-
Lysis & Readout: Lyse cells with 0.1 M NaOH, neutralize with HCl, and measure accumulated radioactivity. Calculate the IC50 of functional inhibition using non-linear regression analysis.
Conclusion
The strategic implementation of a lactam carbonyl in 3-(3,4-Dichlorophenyl)piperazin-2-one transforms a historically promiscuous scaffold into a highly refined pharmacological tool. By dramatically lowering the basicity of the piperazine ring, researchers can bypass the adrenergic and dopaminergic off-target effects that plague traditional derivatives, making it a superior candidate for selective SERT modulation studies.
References
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Wikipedia. "2,3-Dichlorophenylpiperazine (and 3,4-DCPP positional isomers)." Wikipedia, The Free Encyclopedia. Available at:[Link][1]
-
ACS Publications. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." Journal of Medicinal Chemistry. Available at:[Link][4]
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Comparative Analysis of 3-(3,4-Dichlorophenyl)piperazin-2-one: A Privileged Scaffold vs. Established Piperazine Therapeutics
Executive Summary
For decades, the piperazine ring has served as a cornerstone in drug discovery, most notably in central nervous system (CNS) therapeutics. However, the specific functionalization of this ring dictates its pharmacokinetic fate and target selectivity. This guide objectively compares 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS: 334477-10-0)—a highly versatile synthetic intermediate and emerging pharmacophore—against established piperazine-based drugs. By introducing a lactam carbonyl (the "2-one" modification) and a 3,4-dichloro substitution, this scaffold shifts the classical CNS-active profile of standard phenylpiperazines toward peripheral, high-value targets, including viral proteases and tumor microenvironments.
Structural & Mechanistic Profiling: The Lactam Advantage
Standard phenylpiperazines (e.g., Trazodone, Aripiprazole, and various psychoactive research chemicals) possess two highly basic nitrogen atoms[1]. At physiological pH (7.4), these nitrogens are predominantly protonated, which drives their high affinity for monoamine receptors (e.g., 5-HT and Dopamine receptors) and facilitates blood-brain barrier (BBB) penetration.
In contrast, 3-(3,4-Dichlorophenyl)piperazin-2-one introduces a critical structural divergence:
-
Reduced Basicity: The carbonyl group at the 2-position converts the adjacent secondary amine into an amide-like nitrogen. This drastically lowers the overall pKa of the molecule[2].
-
Target Shifting: Because the molecule is less protonated at physiological pH, it is less likely to be sequestered in acidic lysosomal compartments or cross the BBB via charge-mediated transport. Instead, it becomes an ideal non-covalent hydrogen-bond donor/acceptor for peripheral enzyme active sites.
-
Halogen Bonding: The 3,4-dichloro substitution on the phenyl ring provides optimal lipophilicity and enables specific halogen bonding within deep hydrophobic pockets, a feature proven to enhance cytotoxicity against cancer cell lines compared to mono-substituted variants[3].
Structural divergence and target shifting due to lactam formation in piperazin-2-one derivatives.
Comparative Pharmacodynamics & Efficacy
Recent crystallographic and in vitro studies have demonstrated that trisubstituted piperazine derivatives utilizing the 3,4-dichlorophenyl moiety act as highly potent, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro)[4]. Furthermore, benzothiazine derivatives incorporating this exact substituent exhibit significant Topoisomerase II inhibition and cytotoxicity against breast adenocarcinoma (MCF7) cell lines[3].
The table below benchmarks the performance of 3,4-Dichlorophenylpiperazin-2-one derivatives against established clinical standards across different therapeutic domains.
| Compound Class / Drug | Primary Target | Binding Affinity (IC₅₀ / Kᵢ) | Cytotoxicity (CC₅₀) | LogP (Predicted) | Primary Indication |
| 3,4-DCPP-2-one Derivatives | SARS-CoV-2 Mpro | ~0.40 μM[4] | > 100 μM[4] | 1.75[2] | Antiviral (Investigational) |
| 3,4-DCPP-Benzothiazines | Topoisomerase II | ~1.5 μM[3] | ~2.0 μM[3] | 3.10 | Oncology (Investigational) |
| Aripiprazole | D2 / 5-HT1A Receptors | ~0.34 nM | N/A (CNS Active) | 4.50 | Schizophrenia / BPAD |
| Remdesivir | Viral RdRp | ~0.77 μM | > 100 μM | 1.90 | COVID-19 |
Experimental Methodologies: Self-Validating Protocols
To objectively evaluate the efficacy of 3-(3,4-Dichlorophenyl)piperazin-2-one derivatives, researchers must employ self-validating experimental systems. The following protocols integrate internal controls to ensure data integrity and rule out false positives.
Protocol A: FRET-Based SARS-CoV-2 Mpro Inhibition Assay
Objective: Quantify the non-covalent inhibitory potency (IC₅₀) of the piperazin-2-one scaffold against viral proteases. Causality & Logic: Mpro is a cysteine protease. False positives often arise from compounds that non-specifically oxidize or alkylate the catalytic Cys145. By utilizing a continuous FRET (Fluorescence Resonance Energy Transfer) assay in a heavily reduced environment, we isolate true non-covalent binding events[4].
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, and 1 mM DTT.
-
Rationale: EDTA chelates trace metals that could degrade the enzyme, while DTT maintains Cys145 in its active, reduced state, preventing oxidative cross-linking.
-
-
Enzyme Equilibration: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM in the assay buffer.
-
Compound Incubation: Dispense the 3-(3,4-Dichlorophenyl)piperazin-2-one derivative (dissolved in DMSO) into the enzyme solution. The final DMSO concentration must not exceed 1% to prevent solvent-induced protein denaturation. Incubate at 37°C for 30 minutes.
-
Rationale: This pre-incubation step allows the non-covalent inhibitor to reach thermodynamic equilibrium within the S1/S2 subpockets before the substrate is introduced.
-
-
Substrate Addition & Readout: Add the fluorogenic substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 20 μM. Immediately measure fluorescence continuously for 60 minutes (Excitation: 340 nm; Emission: 490 nm).
-
Orthogonal Validation (Self-Validation): Run a parallel counter-screen using Cathepsin L (a human host protease). High selectivity for Mpro over Cathepsin L confirms specific target engagement rather than assay interference[4].
Self-validating FRET-based high-throughput screening workflow for Mpro inhibitors.
Protocol B: In Vitro Cytotoxicity & Synergy Assessment (MTT Assay)
Objective: Evaluate the therapeutic window (CC₅₀) and potential synergistic anticancer activity of the 3,4-dichloro substituted derivatives. Causality & Logic: The 3,4-dichlorophenylpiperazine moiety has been shown to induce apoptosis and act synergistically with standard chemotherapeutics like Doxorubicin[3]. The MTT assay measures mitochondrial reductase activity, providing a direct, quantifiable readout of cellular metabolic viability.
-
Cell Seeding: Seed MCF7 (breast adenocarcinoma) and MCF10A (healthy control) cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Treatment: Treat cells with serial dilutions of the piperazin-2-one derivative (0.1 μM to 100 μM). For synergy testing, co-administer with a sub-lethal dose of Doxorubicin (0.5 μM).
-
Metabolic Labeling: After 72 hours of exposure, add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Rationale: Viable cells reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.
-
-
Solubilization & Analysis: Remove the media, dissolve the formazan in 100 μL of DMSO, and read the absorbance at 570 nm. Calculate the Selectivity Index (SI) by dividing the CC₅₀ of the healthy MCF10A cells by the IC₅₀ of the MCF7 cells. An SI > 10 validates the compound as a viable targeted oncology candidate.
Mechanism of action for non-covalent viral replication arrest via Mpro inhibition.
References
-
ChemScene Product Data - 334477-10-0 | 3-(3,4-Dichlorophenyl)piperazin-2-one. ChemScene. 2
-
MDPI (Cancers) - Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. 3
-
PubMed (J Med Chem) - Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity. 4
-
Forensic Toxicology - Identification and structural characterization of three psychoactive substances, phenylpiperazines.... 1
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- 4. Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(3,4-Dichlorophenyl)piperazin-2-one Binding: A Comparative Guide to Computational Workflows
As a Senior Application Scientist, I approach the in silico characterization of novel chemical scaffolds not merely as a computational exercise, but as a rigorous thermodynamic experiment. The compound 3-(3,4-Dichlorophenyl)piperazin-2-one presents a fascinating modeling challenge. Arylpiperazines are privileged scaffolds for monoamine targets, notably the Dopamine D3 Receptor (D3R)[1]. However, the addition of the lactam carbonyl (2-one) introduces a rigidifying dipole and a localized hydrogen-bond acceptor, fundamentally altering the hydration network in the binding pocket compared to standard piperazines. Furthermore, the C3 position is a chiral center, necessitating stereospecific modeling.
This guide objectively compares the industry's premium predictive solution—Alchemical Free Energy Perturbation (FEP+) —against traditional baseline alternatives (Rigid Docking and MM-GBSA ). By deconstructing the causality behind each experimental choice, we will establish self-validating protocols for predicting the binding affinity of this specific compound.
Target System & Structural Rationale
To accurately model the binding of 3-(3,4-Dichlorophenyl)piperazin-2-one, we must first define the boundary conditions of the receptor system.
-
Target Receptor: Human Dopamine D3 Receptor (D3R).
-
Structural Basis: We utilize the high-resolution crystal structure of D3R in complex with eticlopride (PDB: 3PBL)[2].
-
Mechanistic Causality: The D3R orthosteric pocket is heavily reliant on a canonical salt bridge. The N4 amine of the piperazin-2-one ring must be explicitly protonated at physiological pH (7.4) to interact with Asp110 3.32 . Meanwhile, the bulky 3,4-dichlorophenyl moiety projects into the hydrophobic subpocket formed by transmembrane helices 5 and 6. Accurately capturing the desolvation penalty of the lactam carbonyl and the halogen-pi interactions of the dichloro-ring is the primary differentiator between successful and failed in silico predictions.
Comparative Methodologies & Workflows
To evaluate the compound, we deploy two divergent computational pathways. The diagram below illustrates the logical flow from system preparation through to thermodynamic scoring.
Comparative workflows for modeling phenylpiperazine binding via MM-GBSA vs. FEP+.
Protocol A: High-Throughput Docking & MM-GBSA (The Baseline Alternative)
This approach relies on empirical scoring followed by an end-point free energy calculation using an implicit solvent model. While computationally inexpensive, it is prone to high error margins when dealing with complex hydration networks[3].
-
Step 1: System Preparation.
-
Action: Process PDB 3PBL[2] using Protein Preparation Wizard. Assign protonation states at pH 7.4. Generate both (R) and (S) enantiomers of 3-(3,4-Dichlorophenyl)piperazin-2-one using LigPrep.
-
Causality: Incorrect tautomeric or ionization states will completely abrogate the Asp110 3.32 salt bridge, rendering downstream calculations useless.
-
-
Step 2: Rigid Receptor Docking.
-
Action: Dock the enantiomers into the orthosteric site using Glide Standard Precision (SP).
-
Causality: Generates the initial binding pose. However, because the receptor backbone is held rigid, induced-fit effects caused by the bulky 3,4-dichloro substitution are ignored.
-
-
Step 3: MM-GBSA Calculation.
-
Action: Calculate ΔGbind using the VSGB 2.0 implicit solvation model.
-
Causality: MM-GBSA replaces explicit water molecules with a continuum dielectric. This rapidly estimates the desolvation penalty of the lactam ring but fails to account for the entropic gain of displacing localized water molecules.
-
-
Self-Validation Check: Reference Ligand Baseline. Before accepting the data for the novel compound, the protocol must back-calculate the affinity of the native co-crystallized ligand (eticlopride). If the ΔGbind error for eticlopride exceeds 2.5 kcal/mol, the implicit solvent model is deemed uncalibrated for this pocket.
Protocol B: Alchemical Free Energy Perturbation (The Premium Solution)
FEP+ represents the gold standard for affinity prediction, routinely achieving experimental-level accuracy (~1 kcal/mol)[4]. By explicitly modeling the physical transition of the ligand in both the solvated state and the receptor-bound state, it captures the true thermodynamic ensemble.
-
Step 1: Pose Generation & Alignment.
-
Action: Utilize FEP+ Pose Builder[5] to map the heavy atoms of 3-(3,4-Dichlorophenyl)piperazin-2-one onto a known high-affinity D3R reference ligand.
-
Causality: FEP+ requires highly accurate initial alignments. Maximum Common Substructure (MCS) mapping ensures that the alchemical transformation vectors (the λ schedule) are as short and smooth as possible, preventing steric clashes during simulation.
-
-
Step 2: Alchemical Transformation Setup.
-
Action: Construct a thermodynamic cycle. Solvate the complex in an explicit SPC water box with 0.15 M NaCl. Define 16–24 λ (lambda) windows to gradually "mutate" a reference ligand into the target compound by scaling electrostatic and van der Waals forces.
-
Causality: Explicit water molecules are allowed to dynamically reorganize around the lactam carbonyl and the dichloro-phenyl ring at every λ step, perfectly capturing the entropic and enthalpic contributions of solvation.
-
-
Step 3: Molecular Dynamics & Integration.
-
Action: Run 5–10 ns of Molecular Dynamics (MD) per λ window. Use the Bennett Acceptance Ratio (BAR) to integrate the free energy differences across the cycle.
-
Causality: BAR provides a mathematically rigorous maximum-likelihood estimate of the free energy difference between states, eliminating the end-point bias inherent to MM-GBSA.
-
-
Self-Validation Check: Cycle Closure Hysteresis. The protocol is self-validating via closed thermodynamic cycles. If the sum of ΔΔG around a closed loop of ligand perturbations exceeds 0.5 kcal/mol, the sampling is flagged as unconverged, dictating that the MD simulation time must be extended.
Quantitative Performance Comparison
To objectively evaluate the operational differences between these methodologies, the following table summarizes their performance profiles when applied to congeneric series optimization.
| Performance Metric | Rigid Docking (Glide SP) | End-Point (MM-GBSA) | Alchemical (FEP+) |
| Thermodynamic Rigor | Low (Empirical scoring functions) | Moderate (Implicit continuum solvent) | High (Explicit solvent, full MD ensemble) |
| Receptor Flexibility | Rigid backbone | Minimized / Restricted | Fully flexible (MD sampling) |
| Typical Accuracy (RMSE) | > 3.0 kcal/mol | 2.0 - 3.0 kcal/mol[3] | ~1.0 kcal/mol [4] |
| Computational Cost / Ligand | < 1 CPU minute | ~10 CPU minutes | ~4-6 GPU hours |
| Stereochemical Resolution | Poor (Often scores enantiomers equally) | Moderate | Excellent (Resolves C3 chirality) |
| Self-Validation Metric | Pose RMSD to native crystal | Reference ligand baseline scoring | Cycle closure hysteresis < 0.5 kcal/mol |
Conclusion & Recommendations
For the in silico modeling of 3-(3,4-Dichlorophenyl)piperazin-2-one binding to D3R, the choice of methodology dictates the reliability of the data.
While Docking and MM-GBSA are highly efficient for initial virtual screening and filtering out gross steric mismatches, they systematically fail to capture the nuanced hydration thermodynamics of the lactam carbonyl and the halogenated phenyl ring[3].
Conversely, FEP+ operates as a true in silico assay. By employing explicit solvent molecular dynamics and rigorous thermodynamic integration (BAR), it accurately predicts the binding affinity with an error margin approaching experimental assay variance (~1 kcal/mol)[4]. For researchers making critical synthesis decisions or optimizing lead compounds, FEP+ is the definitively superior, self-validating solution.
References
-
FEP+ - Schrödinger | Schrödinger |[Link]
-
3PBL: Structure of the human dopamine D3 receptor in complex with eticlopride | RCSB PDB |[Link]
-
Dopamine receptor D3 | Wikipedia |[Link]
-
FEP+ Pose Builder — maximizing utility and productivity in FEP simulations | Schrödinger |[Link]
-
Assessing the performance of docking, FEP, and MM/GBSA methods on a series of KLK6 inhibitors | PubMed |[Link]
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Navigating the Handling of 3-(3,4-Dichlorophenyl)piperazin-2-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers and scientists in the dynamic field of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for managing 3-(3,4-Dichlorophenyl)piperazin-2-one (CAS No. 334477-10-0), a compound that, like many dichlorophenyl piperazine derivatives, requires stringent safety protocols. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Profile: Understanding the Risks
3-(3,4-Dichlorophenyl)piperazin-2-one is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
The primary risks associated with this solid compound stem from inadvertent contact with skin and eyes, inhalation of airborne dust particles, and accidental ingestion. The dichlorophenyl moiety suggests that careful consideration must also be given to its disposal, treating it as a halogenated organic compound.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards posed by this compound. The following table outlines the minimum required PPE, with the rationale tied directly to the substance's known risks.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4][5][6] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[6][7] | Protects against airborne particles and accidental splashes that can cause serious eye irritation (H319).[1][2][3] Face shields offer a broader barrier of protection for the entire face.[7] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber) inspected for integrity before each use.[4][5][8] | Prevents direct skin contact, which can lead to irritation (H315).[1][2][3] Proper glove removal technique is essential to avoid contaminating the skin.[5] |
| Body Protection | A standard laboratory coat is mandatory. For tasks with a higher risk of contamination, such as bulk handling or spill cleanup, chemically resistant coveralls or an apron should be used.[4][9] | Minimizes the risk of the compound settling on clothing and leading to prolonged or inadvertent skin exposure.[8] |
| Respiratory Protection | Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely. A minimum of a NIOSH-approved N95 (US) or P1 (EU) particle respirator is recommended for nuisance exposures.[5] | Prevents inhalation of airborne particles, which may cause respiratory tract irritation (H335).[1][2][3] All respiratory protection use must be in accordance with a formal respiratory protection program. |
Procedural Guidance for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe operational environment. The following diagram and protocols outline the essential steps from preparation to disposal.
Caption: Workflow for Safe Handling of 3-(3,4-Dichlorophenyl)piperazin-2-one.
Step-by-Step Handling Protocol
A. Preparation:
-
Ventilation: All handling of solid 3-(3,4-Dichlorophenyl)piperazin-2-one must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.[8]
-
Pre-Operational Checks: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]
-
Spill Kit: Have a chemical spill kit appropriate for solid irritants readily available. This should include absorbent pads, a scoop/brush, and designated waste bags.
B. Handling the Solid Compound:
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above: lab coat, chemical safety goggles, and nitrile gloves.[8]
-
Weighing: When weighing the powder, use an anti-static weigh boat or paper to minimize dispersal. Perform this task in a fume hood or a ventilated balance enclosure.
-
Preparing Solutions: When preparing solutions, always add the solid compound to the solvent slowly. This prevents splashing and minimizes the potential for aerosol generation.
C. Post-Handling and Decontamination:
-
Surface Decontamination: After handling, thoroughly decontaminate the work area. Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out), and finally, eye protection.
-
Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.[3][5]
Emergency and Disposal Plans
A. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][11] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][13]
B. Spill Management:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, including respiratory protection, cover the spill with an absorbent, non-combustible material.
-
Carefully sweep or scoop the material into a suitable, labeled container for disposal.[5] Avoid creating dust.[5][13]
-
Clean the spill area thoroughly with a wet cloth or absorbent pad and decontaminate.
C. Waste Disposal:
-
Chemical Waste: 3-(3,4-Dichlorophenyl)piperazin-2-one and any materials contaminated with it are to be considered hazardous waste.
-
Disposal Protocol: Dispose of this material through a licensed professional waste disposal service.[8] It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always adhere to all local, state, and federal regulations for hazardous waste disposal.[2][8]
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively mitigate the risks associated with handling 3-(3,4-Dichlorophenyl)piperazin-2-one, fostering a secure and productive research environment.
References
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Pi Chemicals. Material Safety Data Sheet 1-(2,3-Dichlorophenyl)piperazine hydrochloride. [Link]
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Rhode Island Department of Environmental Management. Personal Protection Equipment (PPE). [Link]
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University of Pittsburgh. Personal Protective Equipment Eye and Face Protection (Appendix A). [Link]
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Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]
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EHSLeaders. Personal Protective Equipment: Eyes, Face, Hands, Head. [Link]
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Healthy Working Lives. Types of PPE - Personal Protective Equipment (PPE) - Safety. [Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
